2-Butyl-4-(chloromethyl)-1,3-thiazole
Description
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Properties
IUPAC Name |
2-butyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYVSFANGSMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole
An In-depth Technical Guide to the Synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the , a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The thiazole scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of the title compound offers versatile handles for further molecular elaboration.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic strategy, providing detailed, field-tested protocols, and emphasizing the principles of a self-validating experimental design. The primary pathway discussed is a robust, two-stage process centered around the classic Hantzsch thiazole synthesis, a reliable and scalable method for constructing the thiazole core.[3][4]
Strategic Overview & Rationale
The is most efficiently achieved via a convergent strategy that constructs the thiazole ring from acyclic precursors. This approach offers superior control over the substitution pattern compared to the functionalization of a pre-existing thiazole core. Our selected strategy involves two primary stages:
-
Thioamide Formation: Synthesis of the requisite C2-building block, pentanethioamide, from its corresponding amide.
-
Hantzsch Thiazole Synthesis: The cornerstone of the process, involving the condensation of pentanethioamide with an appropriate C3 α-haloketone to directly yield the target thiazole.[4]
This pathway is selected for its reliability, high yields, and the commercial availability of the starting materials. The causality behind this choice lies in the predictable and well-documented mechanism of the Hantzsch synthesis, which ensures the desired regiochemistry of the final product.
Logical Synthesis Workflow
The overall transformation can be visualized as a linear sequence, beginning with readily available starting materials and proceeding to the final product.
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and appropriate gloves) is mandatory. 1,3-dichloroacetone is a lachrymator and skin irritant. Lawesson's reagent and phosphorus pentasulfide are toxic and release hazardous gases upon contact with moisture.
Protocol 1: Synthesis of Pentanethioamide
This protocol describes the thionation of valeramide. Lawesson's reagent is often preferred for its higher solubility in organic solvents, leading to more homogeneous reaction conditions.
-
Reagents:
-
Valeramide (1 equivalent)
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add valeramide (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of amide).
-
Begin stirring the suspension and add Lawesson's reagent (0.5 eq) portion-wise.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.
-
Protocol 2: Hantzsch Synthesis of this compound
This is the core condensation step to form the target molecule. [5]
-
Reagents:
-
Pentanethioamide (1 equivalent, from Protocol 1)
-
1,3-Dichloroacetone (1.05 equivalents)
-
Absolute Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude or purified pentanethioamide (1.0 eq) in absolute ethanol (approx. 10 mL per gram).
-
To this stirring solution, add 1,3-dichloroacetone (1.05 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress should be monitored by TLC until the pentanethioamide spot disappears. [5] 4. Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any formed HCl, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure compound.
-
Quantitative Data & Characterization
The following table summarizes typical quantitative data for the described synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.
| Parameter | Stage 1: Thionation | Stage 2: Hantzsch Synthesis |
| Reactant Ratio | Valeramide:Lawesson's = 1:0.5 | Thioamide:DCA = 1:1.05 |
| Solvent | Anhydrous Toluene | Absolute Ethanol |
| Temperature | Reflux (~110 °C) | Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Purification | Chromatography (optional) | Flash Chromatography |
Product Characterization: The identity and purity of the final product, this compound (CAS No. 1493234-08-4), should be confirmed by standard analytical techniques:
-
¹H NMR: Will show characteristic peaks for the butyl chain, the chloromethyl singlet, and the thiazole proton.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (189.71 g/mol ), including the characteristic isotopic pattern for a chlorine-containing compound. [6]
Alternative Synthetic Pathway
An alternative, albeit longer, route involves the initial synthesis of 2-Butyl-4-(hydroxymethyl)-1,3-thiazole, followed by chlorination.
-
Hantzsch Synthesis: React pentanethioamide with 1-chloro-3-hydroxyacetone.
-
Chlorination: Treat the resulting 2-Butyl-4-(hydroxymethyl)-1,3-thiazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
While this route is viable, it introduces an additional synthetic step. The direct Hantzsch synthesis with 1,3-dichloroacetone is generally more atom-economical and efficient for accessing the title compound.
Conclusion
The is reliably achieved through a well-established, two-stage process culminating in the Hantzsch thiazole synthesis. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers and drug development professionals can confidently produce this valuable intermediate. The self-validating nature of these protocols, supported by in-process monitoring via TLC and confirmed by final product characterization, ensures a robust and reproducible synthetic methodology. The strategic use of readily available precursors makes this approach both practical and scalable for laboratory and potential pilot-plant applications.
References
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Shaikh, R., & Mokale, S. (2023).
- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Kashyap, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
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Venkatesh, P. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Retrieved from [Link]
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Evano, D. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Ambalavanan, P., et al. (2003). Crystal structures of two imidazole derivatives. Molecular Crystals and Liquid Crystals, 393(1), 75-82.
- El-Sayed, N. N. E., et al. (2024). Thiazole derivatives: prospectives and biological applications.
- Heravi, M. M., et al. (2022). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea.
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2-Butyl-4-(chloromethyl)-1,3-thiazole chemical properties
An In-Depth Technical Guide to 2-Butyl-4-(chloromethyl)-1,3-thiazole: Properties, Synthesis, and Reactivity
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a five-membered aromatic ring containing both sulfur and nitrogen. This molecule is functionalized with a butyl group at the 2-position and a reactive chloromethyl group at the 4-position. While specific literature on this exact derivative is sparse, the 2,4-disubstituted thiazole scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3] The thiazole ring is a privileged structure found in numerous bioactive compounds, including the essential vitamin B1 (thiamine).[3]
The primary value of this compound lies in its role as a versatile synthetic intermediate or building block. The chloromethyl group at the C4 position is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions.[4][5] This allows for the covalent attachment of the 2-butyl-thiazolyl-methyl moiety to a wide array of molecular scaffolds, a key strategy in the synthesis of novel pharmaceutical agents and other functional materials.[5][6]
This guide provides a comprehensive overview based on established principles of thiazole chemistry, combining the limited available data for the title compound with extensive knowledge of its close structural analogs. We will explore its chemical properties, a robust and logical synthetic pathway, its characteristic reactivity, and its potential applications for researchers in drug discovery and synthetic chemistry.
Physicochemical and Structural Properties
The core properties of this compound are derived from its molecular structure. While experimentally determined physical constants like melting and boiling points are not widely published, its fundamental molecular attributes can be precisely calculated and are summarized below.
Structural Data
The molecule consists of a 1,3-thiazole ring. The carbon atom between the sulfur and nitrogen (C2) is substituted with a four-carbon butyl chain. The carbon at position 4 (C4) is attached to a chloromethyl group (-CH₂Cl).
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNS | PubChemLite[7] |
| Molecular Weight | 189.70 g/mol | PubChemLite[7] |
| Monoisotopic Mass | 189.0379 Da | PubChemLite[7] |
| IUPAC Name | This compound | PubChemLite[7] |
| SMILES | CCCCC1=NC(=CS1)CCl | PubChemLite[7] |
| InChI Key | CSDYVSFANGSMQG-UHFFFAOYSA-N | PubChemLite[7] |
| Predicted XlogP | 3.1 | PubChemLite[7] |
| Appearance | Not available (likely a colorless to yellow oil or low-melting solid) | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | Inferred |
Synthesis of this compound
The most reliable and widely adopted method for constructing the 4-(chloromethyl)thiazole core is the Hantzsch Thiazole Synthesis .[4][5][6] This classical method involves the cyclocondensation reaction between a thioamide and an α-haloketone.
Synthetic Strategy: The Hantzsch Reaction
For the target molecule, the Hantzsch synthesis provides a direct and logical pathway. The two key precursors are:
-
Pentanethioamide (Valeramide, thionated): This component provides the N-C-S backbone of the thiazole ring and incorporates the butyl group at the C2 position.
-
1,3-Dichloroacetone: This α-haloketone provides the C4 and C5 atoms of the ring, along with the pre-installed chloromethyl group at C4.
The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the ketone's carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
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The Synthetic Keystone: A Technical Guide to 2-Butyl-4-(chloromethyl)-1,3-thiazole for Drug Discovery
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of 2-Butyl-4-(chloromethyl)-1,3-thiazole. This versatile heterocyclic compound is a valuable building block in medicinal chemistry, offering a reactive handle for the construction of more complex molecular architectures with potential therapeutic activities. This guide provides not only the foundational chemical principles but also actionable experimental protocols and safety information to empower researchers in their drug discovery endeavors.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and synthetic drugs underscores its importance in interacting with biological targets. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties[1][2]. The specific substitution pattern on the thiazole ring is critical in defining its biological activity. This compound, with its lipophilic butyl group at the 2-position and a reactive chloromethyl group at the 4-position, presents a unique combination of features for the synthesis of novel drug candidates.
Synthesis of this compound: A Mechanistic Approach
The most direct and widely employed method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide[3][4][5]. For the targeted synthesis of this compound, the key precursors are pentanethioamide and 1,3-dichloroacetone.
Mechanistic Rationale of the Hantzsch Synthesis
The Hantzsch synthesis proceeds through a well-established multi-step mechanism. The causality behind this experimental choice lies in its reliability and the commercial availability of the starting materials.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The reaction is initiated by the nucleophilic attack of the sulfur atom of pentanethioamide on one of the α-carbons of 1,3-dichloroacetone, forming a thioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step involves the dehydration of the resulting cyclic intermediate to yield the aromatic this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed for clarity and reproducibility.
Materials:
-
Pentanethioamide (1.0 eq.)
-
Absolute Ethanol
-
Sodium bicarbonate
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentanethioamide (1.0 eq.) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-75% |
| Appearance | Pale yellow oil |
| Molecular Formula | C₈H₁₂ClNS |
| Molecular Weight | 189.70 g/mol |
Reactivity and Synthetic Utility
The primary utility of this compound in synthetic chemistry stems from the high reactivity of the chloromethyl group at the 4-position. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles[8][9]. This reactivity allows for the facile introduction of the 2-butyl-thiazol-4-ylmethyl moiety into various molecular scaffolds.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Butyl-4-(chloromethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Thiazole Derivative
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a specific, yet publicly under-researched molecule: 2-Butyl-4-(chloromethyl)-1,3-thiazole. A thorough review of existing scientific literature reveals a notable absence of studies detailing its specific biological activity or mechanism of action.[6]
This document, therefore, deviates from a conventional review of established mechanisms. Instead, it serves as a forward-looking technical guide for researchers, providing a comprehensive, experience-driven framework for systematically elucidating the mechanism of action of this novel compound. We will leverage the well-established principles of chemical biology and drug discovery to propose a robust, multi-pronged research plan. This guide is designed to be a self-validating system, where each experimental phase logically informs the next, ensuring scientific integrity and a high probability of success.
Structural Analysis and Formulation of a Core Mechanistic Hypothesis
The chemical structure of this compound offers immediate clues to its potential biological activity.
-
The 2,4-Disubstituted Thiazole Core: This is a common motif in many biologically active molecules, often involved in non-covalent interactions with protein targets.[7]
-
The 2-Butyl Group: This lipophilic moiety can enhance membrane permeability and facilitate interactions with hydrophobic pockets within target proteins.[4]
-
The 4-(chloromethyl) Group: This is the most chemically reactive feature of the molecule. A chloromethyl group attached to an aromatic ring system is a potential electrophile, capable of forming a covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) on a biological macromolecule.
This leads to our primary mechanistic hypothesis:
Primary Hypothesis: this compound acts as a targeted covalent inhibitor, forming an irreversible bond with a specific protein target, thereby modulating its function and triggering a downstream biological response.
A Phased Experimental Workflow for Mechanism of Action Elucidation
We propose a logical, four-phase workflow to systematically investigate and validate the mechanism of action.
Detailed Experimental Protocols
This section provides actionable, step-by-step protocols for the key experiments outlined in the workflow.
Protocol 3.1: Activity-Based Protein Profiling (ABPP) for Target Identification
Rationale: ABPP is a powerful chemoproteomic strategy to identify protein targets of covalent inhibitors in a complex biological system. This protocol requires the synthesis of a probe molecule, where a reporter tag (like an alkyne) is appended to the parent structure, ideally in a position that does not disrupt its biological activity.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analogue of this compound containing a terminal alkyne tag. This can be achieved by modifying the butyl chain.
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line like HepG2, identified in Phase 1) to ~80% confluency.
-
Harvest cells, wash with cold PBS, and lyse in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Probe Labeling:
-
Incubate the cell lysate (e.g., 1 mg/mL protein concentration) with the alkyne-tagged probe at various concentrations (e.g., 1-50 µM) for 1 hour at 37°C.
-
Include a control incubation with the parent compound (this compound) to compete for binding and identify specific targets.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following click chemistry reagents: Azide-biotin tag, TCEP, TBTA ligand, and Copper (II) sulfate.
-
Incubate for 1 hour at room temperature to conjugate the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce with DTT, alkylate with iodoacetamide, and digest the proteins with trypsin overnight at 37°C.
-
Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitor-treated and DMSO controls. These are the candidate targets.
Protocol 3.2: Intact Protein Mass Spectrometry to Confirm Covalent Adduct
Rationale: This experiment provides direct evidence of a covalent bond between the compound and its purified target protein by measuring the precise mass increase of the protein upon incubation with the compound.
Step-by-Step Methodology:
-
Protein Preparation: Obtain the purified recombinant target protein, identified and validated in Phase 2. Ensure the protein is in a suitable buffer for mass spectrometry (e.g., ammonium acetate).
-
Incubation:
-
Incubate the purified protein (e.g., at 10 µM) with a 5-fold molar excess of this compound.
-
Prepare a control sample of the protein with DMSO.
-
Incubate both samples for 2 hours at 37°C.
-
-
Sample Desalting: Desalt the samples using a C4 ZipTip or a similar reverse-phase cleanup method to remove non-volatile salts.
-
Mass Spectrometry Analysis:
-
Analyze the samples by direct infusion into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
-
Acquire spectra in the positive ion mode over a mass range appropriate for the protein's molecular weight.
-
-
Data Analysis:
-
Deconvolute the raw ESI spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein from the compound-treated sample to the DMSO control.
-
A mass shift corresponding to the molecular weight of the butyl-chloromethyl-thiazole fragment (minus HCl) confirms covalent modification. The expected mass increase would be approximately 153.25 Da (C8H11NS).
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity.
Table 1: Hypothetical Bioactivity Data for this compound
| Assay Type | Cell Line / Organism | Endpoint | Value |
| Antiproliferative | MCF-7 (Breast Cancer) | GI50 | 5.2 µM |
| Antiproliferative | HepG2 (Liver Cancer) | GI50 | 2.8 µM |
| Antibacterial | S. aureus | MIC | 8 µg/mL |
| Target Enzyme Inhibition | Recombinant Target X | IC50 | 350 nM |
Conclusion and Forward Outlook
While this compound is currently a molecule without a known biological narrative, its structure strongly suggests a potential role as a targeted covalent inhibitor. The experimental framework detailed in this guide provides a rigorous, logical, and technically sound pathway to systematically uncover its mechanism of action. By progressing from broad phenotypic screening to precise molecular and cellular characterization, researchers can effectively define its therapeutic potential and pave the way for its development as a novel pharmacological tool or drug lead. The reactive chloromethyl group, a feature that demands careful investigation, may ultimately be the key to its potency and specificity.
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Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.[8]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from official PubChem database.[6]
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Thakur, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.[1]
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Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules.[2]
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Morar, M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.[3]
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Shaikh, A. A., & Fanthi, A. A. (2020). A review of the synthesis and biological activity of thiazoles. Beni-Suef University Journal of Basic and Applied Sciences.[7]
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Kumar, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biointerface Research in Applied Chemistry.[9]
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BenchChem. (2025). Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives. BenchChem.[4]
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Filimon, M. C., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules.[10]
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Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry.[5]
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Zhang, H., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. European Journal of Medicinal Chemistry.[11]
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El-Sayed, N. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[12][13]
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Li, W., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.[14]
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- 14. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]
An In-depth Technical Guide to 2-Butyl-4-(chloromethyl)-1,3-thiazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold and the Significance of 2-Butyl-4-(chloromethyl)-1,3-thiazole
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold due to its ability to engage in a variety of biological interactions. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The specific substitution pattern on the thiazole ring is critical in defining the compound's biological activity and pharmacokinetic profile.
This technical guide focuses on a particularly interesting derivative: This compound . This compound is characterized by a butyl group at the 2-position and a reactive chloromethyl group at the 4-position. The butyl group, a lipophilic alkyl chain, can significantly influence the molecule's interaction with hydrophobic pockets in biological targets, potentially enhancing potency and modulating selectivity. The chloromethyl group serves as a versatile synthetic handle, allowing for the facile introduction of the 2-butyl-thiazole moiety into more complex molecular architectures, making it a valuable intermediate in drug discovery programs.
While a specific CAS number for this compound is not prominently listed by major commercial suppliers, its chemical identity is established in public databases such as PubChem under the Compound ID (CID) 39869861.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNS | PubChem |
| Molecular Weight | 189.70 g/mol | PubChem |
| Appearance | Pale yellow oil (predicted) | |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |
| InChI | InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3 | PubChem |
| SMILES | CCCCC1=NC(=CS1)CCl | PubChem |
Synthesis of this compound: A Practical Approach via Hantzsch Thiazole Synthesis
The most established and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. For the preparation of this compound, the key starting materials are 1,3-dichloroacetone and pentanethioamide.
Reaction Scheme
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An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole
This guide provides a comprehensive technical overview of 2-butyl-4-(chloromethyl)-1,3-thiazole, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methods, and its potential as a versatile building block in medicinal chemistry.
Introduction: The Thiazole Scaffold in Drug Discovery
The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable core for designing novel therapeutics. The title compound, this compound, combines this important heterocyclic core with two key functional groups: a 2-butyl group that can modulate lipophilicity and a reactive 4-chloromethyl group that serves as a handle for further chemical elaboration. This strategic combination makes it a valuable intermediate for constructing more complex molecular architectures.
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound is presented below.
Caption: Molecular Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H12ClNS | PubChem |
| Molecular Weight | 189.70 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Monoisotopic Mass | 189.0379 Da | PubChem |
| Predicted XlogP | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | Cheméo |
| Hydrogen Bond Acceptor Count | 1 | Cheméo |
| Rotatable Bond Count | 3 | Cheméo |
Synthesis of this compound
The most reliable and widely employed method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of our target molecule, the logical precursors are 1,3-dichloroacetone and pentanethioamide (also known as valeramide, thio).
Caption: Hantzsch Thiazole Synthesis Pathway
Detailed Experimental Protocol
Materials:
-
1,3-Dichloroacetone
-
Pentanethioamide
-
Absolute Ethanol
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 1,3-dichloroacetone (1.0 eq) in absolute ethanol (5 mL/mmol), add pentanethioamide (1.0 eq).
-
The resulting mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is redissolved in dichloromethane and washed with a saturated solution of sodium bicarbonate, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Self-Validation: The progress of the reaction can be effectively monitored by TLC, observing the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by the spectroscopic methods detailed in the following section.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential to unequivocally confirm the structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each set of non-equivalent protons.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | s | 1H | H-5 (thiazole ring) |
| ~4.60 | s | 2H | -CH₂Cl |
| ~2.95 | t | 2H | α-CH₂ (butyl chain) |
| ~1.75 | sextet | 2H | β-CH₂ (butyl chain) |
| ~1.40 | sextet | 2H | γ-CH₂ (butyl chain) |
| ~0.95 | t | 3H | -CH₃ (butyl chain) |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-2 (thiazole ring) |
| ~150 | C-4 (thiazole ring) |
| ~115 | C-5 (thiazole ring) |
| ~45 | -CH₂Cl |
| ~35 | α-CH₂ (butyl chain) |
| ~30 | β-CH₂ (butyl chain) |
| ~22 | γ-CH₂ (butyl chain) |
| ~14 | -CH₃ (butyl chain) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | C=N stretch (thiazole ring) |
| ~1450 | Medium | C=C stretch (thiazole ring) |
| ~700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
Expected Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of the compound (189.70 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine and one sulfur atom.
-
Major Fragments: Key fragmentation pathways would likely involve the loss of the chloromethyl radical, the butyl chain, and cleavage of the thiazole ring.
Reactivity and Applications in Drug Development
The this compound is a versatile intermediate primarily due to the reactivity of the chloromethyl group. This group is an excellent electrophile and readily undergoes nucleophilic substitution reactions (SN2).
Caption: Application in Drug Discovery Workflow
This reactivity allows for the facile introduction of a wide variety of functional groups, including amines, thiols, and alcohols, to generate libraries of novel thiazole derivatives. These libraries can then be screened for biological activity against various therapeutic targets. The butyl group at the 2-position provides a lipophilic anchor, which can be crucial for membrane permeability and binding to hydrophobic pockets in target proteins.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. The robust Hantzsch synthesis provides a reliable route to this valuable building block. Its well-defined spectroscopic signature allows for straightforward structural confirmation. The inherent reactivity of the chloromethyl group makes it a highly attractive starting material for the synthesis of diverse libraries of thiazole-containing compounds for drug discovery and development. The insights provided herein are intended to empower researchers and scientists to effectively utilize this versatile compound in their quest for novel therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Thiazole. Retrieved from [Link]
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AA Blocks. (n.d.). 4-[2-(chloromethyl)butyl]-2-methyl-1,3-thiazole. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Thiazole, 2-butyl-4-methyl-. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Thiazole (FDB000907). Retrieved from [Link]
physical properties of 2-Butyl-4-(chloromethyl)-1,3-thiazole
An In-depth Technical Guide to 2-Butyl-4-(chloromethyl)-1,3-thiazole: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction: The Thiazole Scaffold in Modern Chemistry
The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds and its utility as a versatile synthetic scaffold.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in natural products like vitamin B1 (thiamine) and has been integrated into numerous pharmaceutical agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This guide focuses on a specific, highly functionalized derivative: This compound . The presence of a reactive chloromethyl group at the C4 position transforms the stable thiazole core into a potent electrophilic building block.[4] This functional handle allows for facile introduction of the thiazole moiety into more complex molecular architectures via nucleophilic substitution reactions. The 2-butyl group, a lipophilic side chain, can significantly influence the molecule's solubility and interaction with biological targets, making this compound a particularly interesting intermediate for medicinal chemistry and drug development professionals.[5]
This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed protocol for its synthesis, an analysis of its spectral characteristics, insights into its chemical reactivity, and a discussion of its potential applications in the synthesis of novel bioactive agents.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key identifiers and predicted properties based on its chemical structure. Experimental determination is recommended for precise values.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNS | PubChemLite[6] |
| Molecular Weight | 189.70 g/mol | PubChemLite[6] |
| Monoisotopic Mass | 189.0379 Da | PubChemLite[6] |
| IUPAC Name | This compound | - |
| CAS Number | 100416-87-7 | - |
| Appearance | Colorless to pale yellow liquid (Predicted) | - |
| Boiling Point | Not determined | - |
| Melting Point | Not applicable (likely liquid at STP) | - |
| Density | Not determined | - |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) (Predicted) | [7] |
| Predicted XlogP | 3.1 | PubChemLite[6] |
Synthesis and Purification: The Hantzsch Thioamide Reaction
The most robust and widely adopted method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[2][8] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are pentanethioamide (which provides the 2-butyl group) and 1,3-dichloroacetone (which provides the C4-chloromethyl and C5 backbone).
Experimental Protocol: Synthesis of this compound
Reactants:
-
Pentanethioamide (1.0 equivalent)
-
1,3-Dichloroacetone (1.1 equivalents)
-
Ethanol, absolute (as solvent)
-
Sodium bicarbonate (for neutralization, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentanethioamide (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of thioamide).
-
Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (1.1 eq) portion-wise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed during the reaction, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase in vacuo.
-
The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
-
Caption: Hantzsch synthesis workflow for this compound.
Spectral Analysis
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~4.65 (s, 2H, -CH₂Cl), δ ~7.15 (s, 1H, Thiazole C5-H), δ ~2.95 (t, 2H, -CH₂-C₃H₇), δ ~1.75 (m, 2H, -CH₂-CH₂-C₂H₅), δ ~1.40 (m, 2H, -CH₂-CH₂-CH₂-CH₃), δ ~0.95 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~170 (Thiazole C2), δ ~150 (Thiazole C4), δ ~115 (Thiazole C5), δ ~45 (-CH₂Cl), δ ~35 (-CH₂-C₃H₇), δ ~30 (-CH₂-CH₂-C₂H₅), δ ~22 (-CH₂-CH₂-CH₂-CH₃), δ ~14 (-CH₃) |
| Mass Spec. (EI) | Expected M⁺ at m/z 189 and [M+2]⁺ at m/z 191 (due to ³⁵Cl/³⁷Cl isotope), with fragmentation patterns involving cleavage of the butyl chain and loss of the chloromethyl group.[9] |
| IR (neat) | ν (cm⁻¹) ~3100 (Ar C-H), ~2960, 2870 (Alkyl C-H), ~1505 (C=N stretch), ~1465 (C=C stretch), ~700 (C-Cl stretch) |
Reactivity and Chemical Logic: A Versatile Electrophile
The primary site of reactivity in this compound is the chloromethyl group. The carbon atom of the -CH₂Cl moiety is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4] This reactivity is the cornerstone of its utility as a synthetic building block.
Nucleophilic Substitution: The compound readily undergoes Sₙ2 reactions with nucleophiles such as amines, thiols, alcohols, and carbanions to form substituted derivatives. This allows for the covalent attachment of the thiazole core to other molecular scaffolds, a common strategy in the synthesis of complex drug candidates.[10]
Stability and Storage: Like many chlorinated organic compounds, this compound should be handled with care. It is expected to be a skin and eye irritant and corrosive.[11][12] It should be stored in a cool, well-ventilated area in a tightly closed container, away from moisture and strong bases to prevent degradation.[13] Recommended storage temperature is 2-8 °C.[11]
Caption: General nucleophilic substitution pathway for this compound.
Applications in Drug Development
While specific, publicly documented applications of this compound are limited, its value can be inferred from the extensive use of the thiazole scaffold in medicinal chemistry. The thiazole ring is a known "privileged structure," appearing in numerous FDA-approved drugs.[14]
-
Intermediate for Bioactive Molecules: This compound serves as a key intermediate for synthesizing molecules where a 2-butylthiazole-4-methyl linker is desired. A prominent example of a related compound's application is the use of 4-(chloromethyl)thiazole in the synthesis of the HIV protease inhibitor, Ritonavir.[8]
-
Modulation of Physicochemical Properties: The butyl group imparts lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties of a final drug compound. Researchers can use this building block to systematically probe the effects of a lipophilic thiazole moiety on the biological activity of a lead compound.[5]
-
Antifungal and Antibacterial Agents: Thiazole derivatives are well-documented for their potent antifungal and antibacterial activities.[15][16] This building block provides a scaffold to develop novel antimicrobial agents.
Safety and Handling
As a laboratory chemical with limited toxicological data, this compound should be handled with appropriate care, assuming it is hazardous. Based on data from structurally similar compounds, the following precautions are mandatory:[11][12][13]
-
Personal Protective Equipment (PPE): Wear impermeable gloves, safety glasses with side-shields, and a lab coat.
-
Engineering Controls: All handling should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any significant exposure.[12]
-
Fire Safety: Use carbon dioxide, dry chemical powder, or foam for extinguishing. Combustion may produce toxic fumes including hydrogen chloride, sulfur oxides, and carbon oxides.[11]
References
- Apollo Scientific. (n.d.). Safety Data Sheet 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- Fisher Scientific. (2009). Safety Data Sheet 4-(Chloromethyl)-2-methyl-1,3-thiazole.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Benchchem. (n.d.). 2-[4-(Chloromethyl)phenyl]-1,3-thiazole.
- PubChemLite. (n.d.). This compound.
- EvitaChem. (n.d.). 4-(Chloromethyl)thiazole hydrochloride.
- PubMed. (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. II.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride.
- PubChem. (n.d.). Ethyl cyclohexane propionate.
- Wikipedia. (n.d.). Thiazole.
- PubMed. (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- NIH. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
- FooDB. (2010). Showing Compound Thiazole (FDB000907).
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Methodological & Application
The Versatile Building Block: Applications of 2-Butyl-4-(chloromethyl)-1,3-thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a key structural component in numerous FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[3][4] The versatility of the thiazole ring lies in its ability to serve as a bioisostere for other aromatic systems and its capacity for diverse substitutions, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Within the vast landscape of thiazole derivatives, 2-Butyl-4-(chloromethyl)-1,3-thiazole emerges as a particularly valuable, yet underexplored, synthetic intermediate. Its unique architecture, featuring a lipophilic butyl group at the 2-position and a highly reactive chloromethyl group at the 4-position, offers a strategic platform for the synthesis of novel drug candidates. The butyl group can enhance membrane permeability and interactions with hydrophobic pockets of target proteins, while the chloromethyl group serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions.[1] This guide provides a detailed exploration of the synthesis, reactivity, and potential applications of this compound in medicinal chemistry, complete with detailed protocols and workflow diagrams.
Synthesis of this compound: A Practical Approach
The most established and reliable method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[5] This venerable reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the preparation of this compound, the key starting materials are 1,3-dichloroacetone and pentanethioamide.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound via Hantzsch Synthesis
Objective: To synthesize this compound from 1,3-dichloroacetone and pentanethioamide.
Materials:
-
1,3-Dichloroacetone
-
Pentanethioamide
-
Absolute Ethanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve pentanethioamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (1.0 to 1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Outcome: A pale yellow oil or low-melting solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
The Synthetic Utility: Nucleophilic Substitution at the 4-Position
The primary synthetic value of this compound lies in the high reactivity of the chloromethyl group. This group is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[1] This allows for the facile introduction of the 2-butyl-thiazole-4-ylmethyl moiety into more complex molecular scaffolds, a key strategy in the assembly of potential drug candidates.
Caption: General workflow for the functionalization of this compound.
Protocol 2: General Procedure for Nucleophilic Substitution
Objective: To demonstrate the synthesis of a 4-(aminomethyl)thiazole derivative as a representative example.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
A suitable solvent (e.g., acetonitrile, DMF, or ethanol)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Addition of Reagents: Add the amine (1.1 to 1.5 equivalents) and the base (1.5 to 2.0 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the salt byproduct and excess amine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Quantitative Data for a Representative Nucleophilic Substitution:
| Reactant 1 | Reactant 2 (Nucleophile) | Base | Solvent | Temperature | Typical Yield |
| This compound | Benzylamine | Triethylamine | Acetonitrile | Room Temp. | 85-95% |
| This compound | Sodium thiophenoxide | - | DMF | 50 °C | >90% |
| This compound | Sodium methoxide | - | Methanol | Reflux | 80-90% |
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 2-butyl-4-(substituted-methyl)-1,3-thiazole scaffold can be incorporated into a variety of drug classes. The following sections outline potential therapeutic areas where this building block could be of significant interest.
Antifungal Agents
The thiazole ring is a key component of several antifungal agents. Although this compound is not a direct precursor to the well-known antifungal Ravuconazole, the general principle of incorporating a substituted thiazole is central to its activity. The lipophilic butyl group at the C-2 position could potentially enhance the antifungal potency and alter the spectrum of activity of novel azole-type antifungals.
Anticancer Agents
Numerous anticancer agents feature a thiazole ring. For instance, the HIV protease inhibitor Ritonavir, which also exhibits anticancer properties, contains a 2-isopropyl-4-(substituted-methyl)thiazole moiety.[2] The synthesis of Ritonavir involves the nucleophilic substitution on a 4-(chloromethyl)thiazole derivative, highlighting the importance of this reactive intermediate.[2] By analogy, this compound can be used to synthesize novel compounds with potential as kinase inhibitors, anti-proliferative agents, or modulators of other cancer-related pathways.
Caption: Analogy of using 4-(chloromethyl)thiazoles in complex drug synthesis.
Anti-inflammatory and Neuroprotective Agents
Thiazole derivatives have been investigated for their anti-inflammatory and neuroprotective effects. The ability to easily introduce a variety of functional groups onto the 2-butyl-thiazole scaffold via the chloromethyl handle allows for the rapid generation of compound libraries for screening against relevant biological targets in these therapeutic areas.
Conclusion and Future Perspectives
This compound represents a versatile and valuable building block for medicinal chemists. Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its chloromethyl group provide a reliable platform for the creation of diverse molecular architectures. While not a direct intermediate for currently marketed blockbuster drugs, its potential for generating novel chemical entities with promising pharmacological profiles is significant. The strategic combination of a lipophilic butyl group and a reactive functional handle makes this compound an attractive starting point for the discovery and development of the next generation of thiazole-based therapeutics. Further exploration of its applications in various therapeutic areas is warranted and holds the promise of yielding new and effective treatments for a range of diseases.
References
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Liras, S., et al. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. European Journal of Medicinal Chemistry, 2019. Available at: [Link]
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El-Sayed, W. M., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. Available at: [Link]
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Hassan, A., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 2021. Available at: [Link]
-
Krasavin, M. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 2022. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
-
ResearchGate. Selected examples of bioactive thiazole-comprising compounds: (a) natural and (b) synthetic. Available at: [Link]
-
Al-Ostoot, F. H., et al. Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 2021. Available at: [Link]
-
ResearchGate. Examples of Biologically Active Compounds that Incorporate Acylamino-1,3-thiazoles. Available at: [Link]
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Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
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PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Available at: [Link]
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PubMed. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]
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PubMed. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Available at: [Link]
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PubMed Central. Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
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MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
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The Versatile Synthon: Application Notes for 2-Butyl-4-(chloromethyl)-1,3-thiazole in Modern Synthesis
Introduction: The Strategic Value of the 2,4-Disubstituted Thiazole Scaffold
The thiazole ring is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of biologically active compounds, from essential vitamins like thiamine to potent pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug discovery. The 2,4-disubstituted thiazole motif, in particular, offers a versatile platform for constructing molecules with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities.
This technical guide focuses on a key building block within this class: 2-Butyl-4-(chloromethyl)-1,3-thiazole . The strategic placement of a reactive chloromethyl group at the 4-position, combined with a lipophilic butyl group at the 2-position, makes this compound a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The butyl group can enhance solubility in nonpolar environments and contribute to favorable pharmacokinetic properties in drug candidates, while the chloromethyl handle serves as a potent electrophilic site for facile introduction of a wide range of functional groups.
This document provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in pharmaceutical and materials science.
Core Chemistry: Synthesis and Reactivity
The primary synthetic route to this compound is the renowned Hantzsch thiazole synthesis . This robust and reliable method involves the cyclocondensation of an α-haloketone with a thioamide.[2] In this specific case, the reaction proceeds between 1,3-dichloroacetone and valeramide (or more efficiently, its thioamide counterpart, thiovaleramide).
Proposed Synthesis Protocol: Hantzsch Synthesis of this compound
This protocol is a proposed method based on the principles of the Hantzsch synthesis.[2]
Reagents and Materials:
-
Thiovaleramide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)[3]
-
Ethanol, absolute (solvent)
-
Sodium bicarbonate (for work-up)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of thiovaleramide (1.0 eq) in absolute ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Application in Synthesis: A Gateway to Novel Thiazole Derivatives
The primary utility of this compound lies in the high reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This allows for the straightforward introduction of the 2-butyl-thiazol-4-ylmethyl moiety into a target molecule.
Below are detailed protocols for the reaction of this compound with representative nucleophiles.
Protocol 1: Synthesis of a Secondary Amine via Nucleophilic Substitution
This protocol describes the reaction with a primary amine to form a 2-butyl-4-(aminomethyl)-1,3-thiazole derivative, a common structural motif in pharmacologically active compounds.
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile or Dimethylformamide (DMF) (solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add the primary amine (1.2 eq) followed by the non-nucleophilic base (TEA or DIPEA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography.
Protocol 2: Synthesis of a Thioether via Nucleophilic Substitution
This protocol outlines the reaction with a thiol to generate a 2-butyl-4-(thioalkyl)thiazole derivative. Thioether linkages are prevalent in many bioactive molecules.
Reagents and Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Acetone or Tetrahydrofuran (THF) (solvent)
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in acetone or THF.
-
Add the base (potassium carbonate or, for more rigorous anhydrous conditions, sodium hydride) (1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate.
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude thioether by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution reactions of this compound. Please note that yields are dependent on the specific substrate and optimization of reaction conditions.
| Nucleophile Type | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield Range |
| Primary Amine | Benzylamine | Triethylamine | Acetonitrile | 25-50 | 12-24 | 70-90% |
| Secondary Amine | Piperidine | K₂CO₃ | DMF | 25-60 | 18-36 | 65-85% |
| Thiol | Thiophenol | K₂CO₃ | Acetone | 25 | 6-12 | 80-95% |
| Alcohol | Sodium methoxide | - | Methanol | 25-65 | 8-16 | 60-80% |
Visualizing Synthetic Pathways
The utility of this compound as a synthetic building block can be visualized through the following workflow diagrams.
Caption: Hantzsch synthesis of the target building block.
Caption: General workflow for synthetic applications.
Conclusion: A Building Block for Innovation
This compound represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis via the Hantzsch reaction and the predictable reactivity of its chloromethyl group enable the efficient construction of a diverse range of 2,4-disubstituted thiazole derivatives. The incorporation of the 2-butyl moiety offers a strategic advantage in tuning the lipophilicity and, consequently, the biological properties of the final compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of novel therapeutics and advanced materials.
References
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-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021, 26(5), 1436. [Link]
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Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. ACS Omega, 2019, 4 (26), 21815–21821. [Link]
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link] (Note: A representative, non-specific YouTube link is provided as a placeholder for a relevant experimental video.)
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
- Rappe, C., & Gustafsson, R. (1967). The Acid-catalyzed Reaction between Chloroacetone or 1,3-Dichloroacetone and Hydrogen Sulfide. Acta Chemica Scandinavica, 21, 705-714.
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Desai, N. C., et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. European Journal of Medicinal Chemistry, 123, 83-93. [Link]
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Foronda, J. (2014). Synthesis of 2-Alkyl-5,bis(alkylthio)benzo[d]thiazole-4,7-dione. Journal of Interdisciplinary Undergraduate Research, 6(1), Article 4. [Link]
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DrugDesign.org. Structure Activity Relationships. [Link]
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Organic Syntheses. α,γ-DICHLOROACETONE. [Link]
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Request PDF. 1,3-Dichloroacetone. [Link]
- Singh, P., & Kumar, A. (2016). Synthesis of 2-aminothiazole derivatives.
-
El-Faham, A., et al. (2014). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 19(9), 14197-14209. [Link]
- US Patent 3,274,207. (1966). Processes for preparing thiazole carboxylic acids.
- US Patent Application 2008/0200690. (2008).
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-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Al-Tel, T. H., et al. (2012). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 55(13), 6046-6063. [Link]
-
Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 2024, 14, 21853-21863. [Link]
- AU Patent 2004200096. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 2023, 28(19), 6939. [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 2021, 12(11), 1894-1903. [Link]
-
ResearchGate. Structure Activity Relationship. [Link]
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2-Butyl-4-(chloromethyl)-1,3-thiazole in agricultural research
An Application Guide to 2-Butyl-4-(chloromethyl)-1,3-thiazole and its Potential in Agricultural Research
Introduction: The thiazole heterocycle is a foundational scaffold in the development of biologically active agents for both pharmaceutical and agricultural applications.[1] In agriculture, thiazole derivatives are integral to a range of commercial products, including fungicides and insecticides.[1][2] This guide focuses on this compound, a representative molecule of this chemical class. While specific public-domain research on this exact compound is limited, its structural features—a reactive chloromethyl group and a lipophilic butyl chain—suggest significant potential as both a direct-acting fungicide and an inducer of plant defense mechanisms.
This document serves as a comprehensive technical guide for researchers and development professionals. It outlines the postulated mechanisms of action for this compound based on established principles for analogous compounds and provides detailed, field-proven protocols for its evaluation. The methodologies described herein are designed to be self-validating and are grounded in authoritative scientific literature.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing robust experimental protocols, from formulating stock solutions to developing analytical methods.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₈H₁₂ClNS | [3] |
| Molecular Weight | 189.70 g/mol | [3] |
| SMILES | CCCCC1=NC(=CS1)CCl | [3] |
| Predicted XlogP | 3.1 | [3] |
| Appearance | Likely a liquid or low-melting solid | Inferred |
Note: Due to the absence of published experimental data, some properties are predicted or inferred based on the chemical structure.
Section 1: Postulated Mechanisms of Action
Based on its structural similarity to other agrochemically active thiazoles, this compound is hypothesized to function through at least two distinct, yet potentially complementary, mechanisms: direct antifungal activity and the induction of Systemic Acquired Resistance (SAR) in host plants.
Direct Antifungal Activity via Ergosterol Biosynthesis Inhibition
Thiazole antifungals, like their imidazole and triazole counterparts, are known to function by inhibiting the cytochrome P450 demethylase enzyme.[4] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4] The disruption of this pathway leads to the accumulation of toxic sterol precursors and compromises membrane integrity, ultimately resulting in fungal cell death.[4] The lipophilic butyl group on the thiazole ring likely enhances the compound's ability to penetrate the fungal cell membrane.
Induction of Systemic Acquired Resistance (SAR)
Certain thiazole and isothiazole derivatives are known to activate Systemic Acquired Resistance (SAR), a plant's innate immune response that provides broad-spectrum and long-lasting protection against pathogens.[5][6] SAR is typically mediated by the signaling molecule salicylic acid (SA).[7][8] It is plausible that this compound acts as an elicitor, triggering the SA signaling cascade. This leads to the systemic expression of pathogenesis-related (PR) genes, whose protein products have antimicrobial activities and reinforce the plant's cell walls.[7][9]
Section 2: In Vitro Antifungal Activity Protocols
The first step in evaluating a potential new fungicide is to determine its intrinsic activity against target pathogens in a controlled laboratory setting.
Protocol: Determination of EC₅₀ using Broth Microdilution Assay
This protocol is adapted from the standards established by the Clinical and Laboratory Standards Institute (CLSI) and is widely used for evaluating antifungal potency.[10] It allows for the high-throughput determination of the effective concentration that inhibits 50% of fungal growth (EC₅₀).
Causality Behind Experimental Choices:
-
96-Well Plates: Enable simultaneous testing of multiple concentrations and replicates, ensuring statistical robustness.
-
RPMI-1640 Medium: A standard, nutritionally defined medium for the culture of fungi, ensuring reproducibility.[11]
-
DMSO as Solvent: The predicted high XlogP value of the compound suggests poor water solubility.[3] Dimethyl sulfoxide (DMSO) is an appropriate solvent that is miscible with the aqueous culture medium at low concentrations.[10]
-
Spectrophotometric Reading: Provides an objective, quantitative measure of fungal growth (turbidity) as opposed to subjective visual assessment.[11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Target fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum)
-
RPMI-1640 broth medium (buffered with MOPS)
-
Spectrophotometer (plate reader) capable of reading at 600-630 nm
-
Sterile pipette tips and multichannel pipettor
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: In the first column of a 96-well plate, perform a 2-fold serial dilution of the test compound in RPMI-1640 medium to achieve a concentration range (e.g., 0.125 to 64 µg/mL).[11] Ensure the final DMSO concentration in each well does not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Inoculum Preparation: Grow the fungal culture on an appropriate agar medium. Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension concentration to approximately 1-5 x 10³ CFU/mL using a hemocytometer or spectrophotometer.[11]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include the following controls on each plate:
-
Negative Control: Medium with inoculum only (no compound).
-
Solvent Control: Medium with inoculum and the highest concentration of DMSO used.
-
Positive Control: A known fungicide (e.g., Tebuconazole) serially diluted.
-
Sterility Control: Medium only (no inoculum).
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Data Collection: Measure the optical density (OD) of each well at 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the OD of the sterility control from all other wells.
-
Calculate the percentage of growth inhibition for each concentration relative to the solvent control.
-
Use a suitable statistical software (e.g., R, GraphPad Prism) to perform a non-linear regression analysis (log[inhibitor] vs. response) to determine the EC₅₀ value.
-
Data Presentation:
| Pathogen | Compound | EC₅₀ (µg/mL) [95% CI] |
| Botrytis cinerea | 2-Butyl-4-chloromethyl-thiazole | Hypothetical Value |
| Fusarium graminearum | 2-Butyl-4-chloromethyl-thiazole | Hypothetical Value |
| Puccinia triticina | 2-Butyl-4-chloromethyl-thiazole | Hypothetical Value |
| Botrytis cinerea | Tebuconazole (Control) | Known/Determined Value |
Section 3: Greenhouse & Whole Plant Evaluation
In vitro activity does not always translate to efficacy on a whole plant. Greenhouse trials are essential to assess the compound's performance under more realistic conditions, accounting for factors like plant uptake, translocation, and metabolism.
Protocol: Evaluation of Systemic Acquired Resistance (SAR) Induction
This protocol is designed to differentiate between direct fungicidal activity and the induction of SAR.[12] By applying the compound to lower leaves and challenging upper, untreated leaves, we can assess the systemic signaling of resistance.
Causality Behind Experimental Choices:
-
Spatial Separation: Applying the inducer to lower leaves and the pathogen to upper leaves ensures that any observed resistance in the upper leaves is due to a systemic signal, not direct contact with the compound.[12]
-
Time Delay: The 3-day interval between induction and challenge allows the plant sufficient time to mount the SAR response, including the translocation of signals and the expression of PR genes.[13]
-
Mock Treatment: A mock treatment (e.g., water or a mild solvent solution) is a critical control to ensure that the application procedure itself does not induce a resistance response.[12]
-
Disease Severity Index: A standardized scoring system provides quantifiable and comparable data on the level of protection afforded by the treatment.
Materials:
-
Test plants (e.g., Arabidopsis thaliana, tomato, or cucumber), 4-5 weeks old.
-
This compound formulated for foliar application.
-
Positive control SAR inducer (e.g., BTH).[8]
-
Mock solution (formulation blank).
-
Pathogen inoculum (e.g., Pseudomonas syringae for Arabidopsis, Botrytis cinerea for tomato).
-
Growth chambers with controlled light, temperature, and humidity.
Step-by-Step Methodology:
-
Plant Preparation: Grow plants to the 4-6 true leaf stage. Label three lower leaves for treatment and three upper leaves for challenge.
-
Induction Treatment: Apply the test compound, positive control (BTH), or mock solution to the entire surface of the designated lower leaves. A fine mist sprayer or gentle painting with a soft brush can be used. Avoid runoff to the soil or contact with upper leaves.
-
Induction Period: Return plants to the growth chamber for 3 days under standard growth conditions.[13]
-
Pathogen Challenge: Prepare a calibrated inoculum of the chosen pathogen. Apply the inoculum to the upper, untreated leaves. For bacterial pathogens, infiltration with a needleless syringe is common; for fungal pathogens, a droplet or spray application is used.[12]
-
Incubation: Place the challenged plants in a high-humidity environment for 3-7 days to promote disease development.
-
Disease Assessment: Quantify disease severity. This can be done by:
-
Measuring the diameter of necrotic lesions.
-
Calculating the percentage of leaf area covered by symptoms.
-
For bacterial pathogens, quantifying the bacterial population (CFU/leaf disc).
-
-
Data Analysis: Use statistical tests (e.g., ANOVA followed by Tukey's test) to compare the disease severity in plants treated with the test compound against the mock-treated and positive control plants. A significant reduction in disease compared to the mock treatment indicates the induction of SAR.
Section 4: Analytical Chemistry Protocols
To support field trials and understand the environmental fate, a robust analytical method for quantifying the compound in complex matrices is necessary.
Protocol: Quantification in Plant and Soil Matrices via LC-MS/MS
This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for a thiazole derivative, followed by detection with highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
Causality Behind Experimental Choices:
-
Acetonitrile Extraction: Acetonitrile is effective at extracting a wide range of pesticides and causes less co-extraction of non-polar compounds like lipids compared to other solvents. It is also phase-separable from water.
-
Salting-Out: The addition of salts like MgSO₄ and NaCl induces phase separation between the aqueous sample and the acetonitrile, driving the analyte into the organic layer and removing water.
-
Dispersive SPE (d-SPE): This "clean-up" step uses sorbents to remove interfering matrix components. PSA (primary secondary amine) removes organic acids and sugars, while C18 removes non-polar interferences like lipids.
-
LC-MS/MS Detection: Provides exceptional selectivity and sensitivity, allowing for the detection and quantification of the target analyte at very low concentrations (µg/kg) even in complex matrices.[15][16]
Materials:
-
Homogenized plant or soil samples.
-
Acetonitrile (HPLC grade).
-
Magnesium sulfate (anhydrous), sodium chloride.
-
d-SPE tubes containing PSA and C18 sorbents.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Analytical standard of this compound.
Step-by-Step Methodology:
-
Sample Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the salting-out mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 g for 5 minutes.
-
-
Sample Clean-up (d-SPE):
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube.
-
Vortex for 30 seconds and centrifuge for 5 minutes.
-
-
Analysis:
-
Take the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
-
Develop an MRM (Multiple Reaction Monitoring) method specific to this compound by optimizing precursor and product ions.
-
Quantify the analyte using a matrix-matched calibration curve to compensate for matrix effects.[15]
-
Section 5: Ecotoxicological & Safety Considerations
While potentially effective, the introduction of any new active ingredient requires a thorough evaluation of its impact on non-target organisms and the environment.
-
Non-Target Organisms: Azole fungicides can exhibit toxicity to various non-target organisms, including aquatic life and soil fauna.[17][18][19] It is imperative to conduct standardized ecotoxicity tests on representative species such as Daphnia magna (aquatic invertebrate), rainbow trout (Oncorhynchus mykiss), and earthworms (Eisenia fetida).
-
Environmental Fate: The persistence and mobility of this compound in soil and water must be investigated.[20] Factors such as soil type, temperature, and microbial activity will influence its degradation rate.[20]
-
Human Safety: The chloromethyl group is a reactive moiety. A full toxicological assessment is required to determine potential risks to applicators and consumers.
References
-
Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. (2024). MDPI. [Link]
-
Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). (2019). PMC - PubMed Central. [Link]
-
(PDF) Evaluation of the Aquatic Toxicity of Several Triazole Fungicides. (2024). ResearchGate. [Link]
-
Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. (2018). PubMed. [Link]
-
Toxicity of fungicides to terrestrial non-target fauna - Formulated products versus active ingredients (azoxystrobin, cyproconazole, prothioconazole, tebuconazole) - A case study with Enchytraeus crypticus (Oligochaeta). (n.d.). PubMed. [Link]
-
Effects of Seven Fungicides on Non-Target Aquatic Fungi. (n.d.). PMC - NIH. [Link]
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Aquatic Ecological Risk Evaluation of Chiral Triazole Fungicide Prothioconazole and Its Metabolite Prothioconazole-Desthio on Lemna minor. (n.d.). MDPI. [Link]
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Thiazole and Isothiazole Chemistry in Crop Protection. (n.d.). ResearchGate. [Link]
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Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. (2023). NIH. [Link]
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Activation and regulation of systemic acquired resistance. (n.d.). ResearchGate. [Link]
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HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. (2022). PubMed. [Link]
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Quantification of induced systemic resistance (ISR) and systemic... (n.d.). ResearchGate. [Link]
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Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2025). ResearchGate. [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PMC - NIH. [Link]
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Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. (2024). MDPI. [Link]
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Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. (2018). PubMed. [Link]
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Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
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Induction of systemic acquired resistance (SAR) using synthetic signal molecules against Colletotrichum falcatum in sug…. (n.d.). OUCI. [Link]
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Application Notes & Protocols: Strategic Reactions of 2-Butyl-4-(chloromethyl)-1,3-thiazole for Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of the synthesis and reactivity of 2-Butyl-4-(chloromethyl)-1,3-thiazole, a versatile heterocyclic intermediate crucial for drug discovery and development. The document outlines the foundational Hantzsch synthesis for the thiazole core and delves into the principal reaction pathway: nucleophilic substitution at the highly reactive C4-chloromethyl position. Detailed, field-tested protocols for reactions with key nucleophiles—amines, thiols, and alkoxides—are presented with a focus on the underlying mechanistic principles and practical considerations for reaction setup, monitoring, and purification. Furthermore, the strategic application of this scaffold is contextualized through its role in the synthesis of complex pharmaceuticals, such as the HIV protease inhibitor Ritonavir. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this potent building block in their synthetic campaigns.
Introduction and Physicochemical Profile
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in a wide range of biological interactions.[1] this compound is a particularly valuable intermediate. Its strategic importance stems from the C4-chloromethyl group, which serves as a highly reactive electrophilic handle for introducing the 2-butylthiazole-4-ylmethyl moiety into target molecules.[2] This reactivity is primarily exploited through nucleophilic substitution (SN2) reactions, enabling the facile construction of more complex derivatives.[2]
The compound's utility is exemplified in the synthesis of antiviral agents like Ritonavir, where a structurally similar thiazole intermediate is a cornerstone of the molecular architecture.[3] Understanding the reactivity and handling of this compound is therefore essential for chemists working on novel therapeutics.
Physicochemical Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₁₂ClNS | [4] |
| Molecular Weight | 189.70 g/mol | [4] |
| CAS Number | 100149-36-6 | [4] |
| Canonical SMILES | CCCCC1=NC(=CS1)CCl | [4] |
| InChI Key | CSDYVSFANGSMQG-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 3.1 | [4] |
Synthesis of the Thiazole Core: The Hantzsch Synthesis
The most robust and widely adopted method for constructing the substituted thiazole ring is the Hantzsch thiazole synthesis.[2][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For this compound, the key precursors are 1,3-dichloroacetone and pentanethioamide. The thioamide provides the N-C-S backbone and the C2-butyl substituent, while the α-haloketone provides the C4 and C5 atoms of the ring.
Experimental Protocol: Hantzsch Synthesis
This protocol is adapted from the well-established synthesis of similar 4-(chloromethyl)thiazole derivatives.[3][5]
Materials:
-
1,3-Dichloroacetone (1.0 eq.)
-
Pentanethioamide (1.0 eq.)
-
Absolute Ethanol
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approximately 4-5 mL per gram of dichloroacetone).
-
To this stirred solution, add pentanethioamide (1.0 eq.) portion-wise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate).
-
Upon completion, the solvent is typically removed under reduced pressure. The crude product can then be purified.
-
Purification: The crude residue is often purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Key Reactions: Nucleophilic Substitution
The primary utility of this compound lies in the high reactivity of the chloromethyl group toward nucleophiles.[2] This SN2 reaction allows for the covalent attachment of the thiazole moiety to a vast array of chemical scaffolds. The enhanced reactivity is analogous to that of an allylic halide, where the adjacent π-system of the thiazole ring stabilizes the transition state of the substitution.
Protocol: Reaction with Primary/Secondary Amines (N-Alkylation)
This protocol describes a general method for the synthesis of secondary or tertiary amines by reacting the title compound with an amine nucleophile. This is a foundational step in building peptidomimetics and other complex nitrogen-containing molecules.[6]
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Amine (R¹R²NH) | 1.1 - 2.0 | Nucleophile |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | 1.5 - 2.0 | Non-nucleophilic base |
| Acetonitrile (ACN) or Dimethylformamide (DMF) | - | Solvent |
Procedure:
-
Dissolve the amine (1.1 eq.) and the base (e.g., DIPEA, 1.5 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
In a separate flask, dissolve this compound (1.0 eq.) in the same solvent.
-
Add the thiazole solution dropwise to the stirred amine solution at room temperature.
-
Allow the reaction to stir for 4-12 hours. Monitor the reaction progress by TLC until the starting thiazole is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired N-alkylated thiazole derivative.
Protocol: Reaction with Thiols (S-Alkylation)
The reaction with thiol nucleophiles produces thioethers, a common linkage in various biologically active molecules. This protocol uses a base to deprotonate the thiol, forming a more potent thiolate nucleophile.
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Electrophile |
| Thiol (R-SH) | 1.1 | Nucleophile |
| Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) | 1.1 | Base |
| Tetrahydrofuran (THF) or Methanol (for NaOMe) | - | Solvent |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the thiol (1.1 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium thiolate.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in THF dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude thioether by flash column chromatography.
Application in Pharmaceutical Synthesis: Ritonavir
The strategic importance of the 4-(chloromethyl)thiazole scaffold is clearly demonstrated in synthetic routes toward the HIV protease inhibitor Ritonavir.[3][7] While many documented syntheses use the 2-isopropyl analog, the chemical principle is identical and highlights the role of this class of intermediates.[8][9] The thiazole moiety is coupled to a complex amine fragment via the SN2 reaction described in Section 3.1.
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The Versatile Scaffold: A Guide to the Derivatization of 2-Butyl-4-(chloromethyl)-1,3-thiazole for Advanced Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and a vast library of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in the design of novel therapeutics. Among the myriad of thiazole-based building blocks, 2-Butyl-4-(chloromethyl)-1,3-thiazole stands out as a particularly versatile intermediate. The presence of a reactive chloromethyl group at the 4-position, coupled with a lipophilic butyl group at the 2-position, provides a strategic platform for the synthesis of diverse molecular architectures with tunable pharmacological profiles.
This comprehensive technical guide provides an in-depth exploration of the derivatization of this compound. We will delve into the synthesis of this key intermediate, detail protocols for its derivatization via nucleophilic substitution, and discuss the potential biological applications of the resulting compounds. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Part 1: Synthesis of the Starting Material: this compound
The most common and efficient method for the synthesis of 2-alkyl-4-(chloromethyl)thiazoles is the Hantzsch thiazole synthesis.[1] This robust reaction involves the condensation of an α-haloketone with a thioamide. In the case of our target molecule, the synthesis proceeds via the reaction of 1,3-dichloroacetone with pentanethioamide.
Reaction Rationale and Mechanism
The Hantzsch synthesis is a classic cyclocondensation reaction. The mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of pentanethioamide as the thioamide component directly installs the butyl group at the 2-position of the thiazole ring.
Caption: Hantzsch synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Pentanethioamide
-
1,3-Dichloroacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pentanethioamide (1.0 eq) in absolute ethanol.
-
To this solution, add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
| Parameter | Value |
| Reactant 1 | Pentanethioamide |
| Reactant 2 | 1,3-Dichloroacetone |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Purification | Column Chromatography |
| Expected Yield | 70-85% |
Part 2: Derivatization via Nucleophilic Substitution
The chloromethyl group at the 4-position of the thiazole ring is a highly reactive electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, leading to a vast library of derivatives.
Caption: General workflow for the derivatization of this compound.
A. Synthesis of Amine Derivatives
The reaction with primary and secondary amines yields the corresponding 2-butyl-4-(aminomethyl)-1,3-thiazole derivatives, which are valuable scaffolds in medicinal chemistry.
Protocol for Reaction with a Secondary Amine (e.g., Piperidine):
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product. Purify by column chromatography if necessary.
| Parameter | Value |
| Nucleophile | Piperidine |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | >90% |
B. Synthesis of Thioether Derivatives
Thiolates are excellent nucleophiles for Sₙ2 reactions, readily displacing the chloride to form thioethers.
Protocol for Reaction with a Thiol (e.g., Thiophenol):
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water and stir for 15 minutes to form the sodium thiophenolate.
-
To this solution, add a solution of this compound (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to obtain the crude thioether. Purify by column chromatography.
| Parameter | Value |
| Nucleophile | Thiophenol |
| Base | Sodium Hydroxide |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | High |
C. Synthesis of Ether Derivatives (Williamson Ether Synthesis)
The reaction with alkoxides, generated from the corresponding alcohols, proceeds via the Williamson ether synthesis to yield ether derivatives.[3]
Protocol for Reaction with an Alkoxide (e.g., Sodium Ethoxide):
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.2 eq) in absolute ethanol.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor by TLC.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude ether. Purify by distillation or column chromatography.
| Parameter | Value |
| Nucleophile | Sodium Ethoxide |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 6-8 hours |
| Expected Yield | Good to High |
Part 3: Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial for confirming their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected NMR Spectral Data
While specific spectral data for this compound and its derivatives are not widely published, we can predict the characteristic chemical shifts based on known substituent effects on the thiazole ring.
¹H NMR:
-
Butyl group: A characteristic set of signals in the aliphatic region (δ 0.9-3.0 ppm), including a triplet for the terminal methyl group.
-
Thiazole ring proton (H-5): A singlet typically observed in the aromatic region (δ 7.0-7.5 ppm).
-
Methylene bridge (-CH₂-): The chemical shift of the methylene protons is highly dependent on the attached nucleophile. For the starting material (-CH₂Cl), a singlet is expected around δ 4.7 ppm. For amine derivatives, this singlet will shift upfield, while for thioether and ether derivatives, the shift will be slightly different but still characteristic.
¹³C NMR:
-
Butyl group carbons: Resonances in the aliphatic region (δ 13-40 ppm).
-
Thiazole ring carbons: C2, C4, and C5 will have distinct signals in the aromatic region (δ 110-170 ppm).
-
Methylene bridge carbon (-CH₂-): The chemical shift will vary depending on the substituent, typically in the range of δ 40-70 ppm.
Expected Mass Spectrometry Fragmentation
Electron Impact (EI) mass spectrometry of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope. Key fragmentation pathways would likely involve the loss of the butyl group, the chloromethyl group, and cleavage of the thiazole ring.
Part 4: Application Notes - Biological Potential
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6][7] The derivatization of this compound offers a promising avenue for the discovery of new therapeutic agents.
-
Antimicrobial and Antifungal Activity: The introduction of various amine and thioether moieties can lead to compounds with potent activity against a range of bacterial and fungal strains. The lipophilic butyl group may enhance membrane permeability, a crucial factor for antimicrobial efficacy.
-
Anticancer Activity: Many 2-aminothiazole derivatives have shown significant anticancer activity.[8][9] The synthesized amine derivatives of this compound are promising candidates for screening against various cancer cell lines. The diverse functionalities that can be introduced allow for the fine-tuning of interactions with biological targets.
The synthetic protocols outlined in this guide provide a robust framework for generating a library of novel 2-butyl-4-(substituted methyl)-1,3-thiazole derivatives. Subsequent screening of these compounds will be crucial in identifying lead candidates for further drug development.
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Interpreting C-13 NMR Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]
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13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2019). ChemRxiv. Retrieved from [Link]
-
Liquid Crystals of 2,4-Substituted-1,3-Thiazole Derivatives. (2013). Journal of International Academic Research for Multidisciplinary, 1(11), 386-401. Retrieved from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006). Indian Journal of Chemistry - Section B, 45B(6), 1454-1458. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
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Application Notes & Protocols: Comprehensive Analytical Characterization of 2-Butyl-4-(chloromethyl)-1,3-thiazole
Introduction
2-Butyl-4-(chloromethyl)-1,3-thiazole is a substituted thiazole derivative of interest in synthetic chemistry and drug discovery. The thiazole ring is a key structural motif in numerous biologically active compounds.[1] The presence of a reactive chloromethyl group and a lipophilic butyl chain makes this molecule a versatile intermediate for the synthesis of more complex chemical entities.[2] Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and quality control during synthesis and downstream applications.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for the qualitative and quantitative analysis of this compound. The protocols are grounded in established analytical principles and draw upon methodologies for structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C8H12ClNS | PubChem[3] |
| Molecular Weight | 189.70 g/mol | PubChem[3] |
| Monoisotopic Mass | 189.0379 Da | PubChem[3] |
| Predicted XlogP | 3.1 | PubChem[3] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane) | Inferred from structure |
Chromatographic Methods of Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of the target compound, leveraging its moderate hydrophobicity.
Caption: HPLC method development workflow.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: A gradient elution is recommended for optimal separation of the target compound from potential impurities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 60 | 40 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 60 | 40 |
| 30 | 60 | 40 |
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (A preliminary UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength).
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample in a similar manner to the standard solution, ensuring the final concentration is within the linear range of the method.
5. Data Analysis:
-
The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Purity can be assessed by calculating the area percentage of the main peak.
-
For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.[4]
6. Causality in Method Design:
-
The C18 column is chosen due to the non-polar butyl group of the analyte.
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities.
-
Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good peak shape and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the expected volatility of this compound, GC-MS is a suitable method for its identification and quantification.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
4. Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
5. Data Analysis:
-
The mass spectrum of the analyte should be compared with a reference spectrum if available or interpreted based on fragmentation patterns.
-
Expected fragmentation may include the loss of the butyl group, the chloromethyl group, and cleavage of the thiazole ring.
-
Quantification can be performed using an internal standard method.
Spectroscopic Methods of Analysis
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (butyl) | ~0.9 | Triplet | 3H |
| CH₂ (butyl) | ~1.4 | Sextet | 2H |
| CH₂ (butyl) | ~1.7 | Quintet | 2H |
| CH₂ (attached to thiazole) | ~2.8 | Triplet | 2H |
| CH₂Cl | ~4.7 | Singlet | 2H |
| Thiazole-H | ~7.2 | Singlet | 1H |
Note: These are predicted chemical shifts and may vary depending on the solvent and instrument. The chemical shifts are estimated based on typical values for similar structural motifs.[5][6]
1. Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]
3. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra under standard conditions.
-
Other useful experiments include DEPT, COSY, and HSQC for more detailed structural assignment.
4. Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and DEPT data.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
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- 5. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Versatile Synthon: 2-Butyl-4-(chloromethyl)-1,3-thiazole in the Genesis of Bioactive Molecules
Introduction: The Strategic Importance of the Thiazole Scaffold
The 1,3-thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active compounds.[1][2] Its prevalence is attributed to its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets.[3] The thiazole nucleus is found in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][4] Among the myriad of thiazole-based building blocks, 2-butyl-4-(chloromethyl)-1,3-thiazole stands out as a particularly valuable synthon for the synthesis of novel bioactive molecules. The butyl group at the 2-position can modulate lipophilicity, thereby influencing pharmacokinetic properties, while the reactive chloromethyl group at the 4-position serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution.[5]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors and other potential therapeutic agents. We will delve into the underlying principles of its reactivity and provide detailed, field-proven protocols for its use in the synthesis of advanced intermediates.
Core Reactivity: The Chloromethyl Group as an Electrophilic Hub
The synthetic versatility of this compound is primarily dictated by the reactivity of the chloromethyl group. This functional group is an excellent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles.[1] This allows for the facile covalent attachment of various molecular fragments, a critical step in the construction of complex bioactive molecules.
The general workflow for the utilization of this compound in synthesis is depicted below:
Caption: General synthetic workflow utilizing this compound.
Application Protocol I: Synthesis of a Key Kinase Inhibitor Intermediate
A prominent application of this thiazole derivative is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core linked to a piperazine moiety, which often plays a crucial role in binding to the target kinase and improving solubility. The following protocol details the synthesis of a key intermediate, 2-butyl-4-((4-methylpiperazin-1-yl)methyl)-1,3-thiazole, through a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 2-butyl-4-((4-methylpiperazin-1-yl)methyl)-1,3-thiazole
Objective: To synthesize 2-butyl-4-((4-methylpiperazin-1-yl)methyl)-1,3-thiazole via nucleophilic substitution of this compound with 1-methylpiperazine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 189.70 | 1.00 g | 5.27 | 1.0 eq |
| 1-Methylpiperazine | 100.16 | 0.64 g | 6.32 | 1.2 eq |
| Triethylamine (TEA) | 101.19 | 0.74 mL | 5.27 | 1.0 eq |
| Acetonitrile (anhydrous) | 41.05 | 20 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Saturated aq. NaHCO3 | - | 30 mL | - | - |
| Brine | - | 30 mL | - | - |
| Anhydrous Na2SO4 | 142.04 | - | - | - |
Procedure:
-
To a stirred solution of this compound (1.00 g, 5.27 mmol) in anhydrous acetonitrile (20 mL) in a 50 mL round-bottom flask, add triethylamine (0.74 mL, 5.27 mmol).
-
Add 1-methylpiperazine (0.64 g, 6.32 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the organic layer, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: 0-10% Methanol in Dichloromethane gradient) to afford the pure 2-butyl-4-((4-methylpiperazin-1-yl)methyl)-1,3-thiazole.
Expected Yield: 75-85%
Characterization Data (Representative):
| Technique | Expected Result |
| 1H NMR (CDCl3, 400 MHz) | δ 3.65 (s, 2H), 2.85 (t, J = 7.6 Hz, 2H), 2.50-2.65 (m, 8H), 2.30 (s, 3H), 1.70 (quint, J = 7.6 Hz, 2H), 1.40 (sext, J = 7.6 Hz, 2H), 0.95 (t, J = 7.6 Hz, 3H). |
| Mass Spectrometry (ESI+) | m/z calculated for C13H23N3S [M+H]+: 254.1685; found: 254.1682. |
Causality in Experimental Choices
-
Choice of Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. Triethylamine is used as a non-nucleophilic base to neutralize the in-situ generated HCl, preventing the protonation of the nucleophile (1-methylpiperazine) and driving the reaction to completion.
-
Solvent Selection (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack without interfering with the reaction.
-
Stoichiometry of Nucleophile: A slight excess of 1-methylpiperazine (1.2 equivalents) is used to ensure the complete consumption of the starting material, this compound.[3]
-
Work-up Procedure: The aqueous sodium bicarbonate wash is crucial to remove any remaining acidic byproducts and excess triethylamine hydrochloride. The subsequent brine wash removes any residual water from the organic layer.
Self-Validating System: In-Process Controls
To ensure the reliability and reproducibility of the protocol, the following in-process controls are essential:
-
TLC Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating. The disappearance of the starting material spot and the appearance of the product spot are indicative of reaction progression.
-
Spectroscopic Analysis: Comprehensive characterization of the final product by 1H NMR and mass spectrometry is critical to confirm its identity and purity. The obtained data should be consistent with the expected structure.
Logical Relationship Diagram
Caption: Logical workflow for the synthesis of the kinase inhibitor intermediate.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic combination of a lipophilic butyl group and a reactive chloromethyl handle provides medicinal chemists with a powerful tool for molecular diversification. The protocol detailed herein for the synthesis of a key kinase inhibitor intermediate serves as a representative example of its broad applicability. The straightforward and high-yielding nature of the nucleophilic substitution reactions on this scaffold makes it an attractive starting material for the development of novel therapeutics targeting a range of diseases. Future applications of this synthon will undoubtedly continue to expand as our understanding of the structure-activity relationships of thiazole-containing molecules deepens.
References
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Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring-A Biologically Active Scaffold. Molecules, 26(11), 3166. [Link]
-
Mishra, R., et al. (2021). Thiazole: A promising heterocycle for the development of potent CNS active agents. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
Rayala, R., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 24(24), 17414. [Link]
-
Lombardino, J. G., & Otterness, I. G. (1981). 4-Substituted-2-aminothiazoles. A new class of antiinflammatory agents. Journal of Medicinal Chemistry, 24(7), 830-834. [Link]
-
Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]
-
Ayati, A., et al. (2015). Thiazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 68-91. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 3. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
Sources
Part 1: From a Reactive Electrophile to a Bioorthogonal Partner: Synthesis of 2-Butyl-4-(azidomethyl)-1,3-thiazole
An In-Depth Technical Guide to the Bioorthogonal Applications of 2-Butyl-4-(chloromethyl)-1,3-thiazole via Click Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging this compound in click chemistry applications. While the thiazole moiety is a privileged scaffold in medicinal chemistry, the true potential of this specific building block is unlocked by its conversion into a bioorthogonal handle for covalent conjugation.[1][2][3] This document details the transformation of the reactive chloromethyl group into a "click-ready" azide and its subsequent application in the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
The protocols herein are designed to be self-validating, with in-depth explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
The primary utility of this compound in this context stems from the reactivity of its chloromethyl group. This benzylic-like halide is an excellent electrophile for nucleophilic substitution. To prepare it for click chemistry, we convert it into an azide, a bioorthogonal functional group that is stable under most biological conditions yet highly reactive in the presence of its alkyne partner.[4]
The conversion is a straightforward bimolecular nucleophilic substitution (SN2) reaction. The azide ion (N₃⁻) acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride leaving group.[5][6] A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the counter-ion (e.g., Na⁺), leaving the azide anion highly reactive.[6]
Caption: Synthetic conversion of the chloromethylthiazole to its azide derivative.
Protocol 1: Synthesis of 2-Butyl-4-(azidomethyl)-1,3-thiazole
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Iodide (NaI, optional catalyst)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF to make a 0.2 M solution.
-
Add sodium azide (1.5 eq). For less reactive chlorides, a catalytic amount of sodium iodide (0.1 eq) can be added to facilitate the reaction via the Finkelstein reaction.[7]
-
Stir the reaction mixture at room temperature (20-25°C). The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-Butyl-4-(azidomethyl)-1,3-thiazole.
| Parameter | Value | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that enhances the nucleophilicity of the azide ion.[5][6] |
| Temperature | 25-50°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| NaN₃ Equivalents | 1.5 eq | A slight excess ensures the reaction goes to completion. |
| Workup | Water/Brine Wash | Effectively removes the high-boiling point DMF solvent and inorganic salts. |
| Expected Yield | >90% | SN2 reactions on benzylic-like halides with azide are typically highly efficient.[7] |
Part 2: The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne with exceptional regioselectivity (1,4-disubstituted).[8][9][10] The reaction is catalyzed by a Copper(I) species, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[11][12] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial, especially in biological applications, to enhance catalyst activity and protect sensitive biomolecules from oxidative damage.[8][11]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: General CuAAC with 2-Butyl-4-(azidomethyl)-1,3-thiazole
Materials:
-
2-Butyl-4-(azidomethyl)-1,3-thiazole (from Protocol 1)
-
A terminal alkyne coupling partner
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA (or other suitable Cu(I) ligand like TBTA)
-
Solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O)
Procedure:
-
Prepare stock solutions:
-
Copper Catalyst: 20 mM CuSO₄ in deionized water.
-
Ligand: 50 mM THPTA in deionized water.
-
Reducing Agent: 100 mM Sodium Ascorbate in deionized water (prepare fresh).
-
-
In a reaction vial, dissolve the terminal alkyne (1.0 eq) and the thiazole-azide (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate microcentrifuge tube, prepare the catalyst premix: combine the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:Ligand is recommended to ensure the copper remains chelated.[8] Vortex briefly.
-
Add the catalyst premix to the reaction vial containing the alkyne and azide. The final concentration of copper should be between 50-250 µM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be around 5 mM.[8]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.[13]
-
Monitor by TLC or LC-MS. Upon completion, the product can be isolated by standard extraction or purification techniques depending on its properties.
Part 3: Application in Bioconjugation: Labeling an Alkyne-Modified Peptide
A powerful application of click chemistry is the precise covalent modification of biomolecules.[4][14][15] This protocol details the conjugation of the thiazole moiety to a peptide containing a terminal alkyne, such as one synthesized with a propargylglycine residue. This creates a novel thiazole-peptide conjugate, potentially for use in drug discovery or as a chemical probe.[14][16]
Caption: Overall workflow from the starting thiazole to the final peptide bioconjugate.
Protocol 3: Conjugation to an Alkyne-Modified Peptide
Materials:
-
Alkyne-modified peptide (e.g., Ac-Cys-Arg-Gly-Asp-Propargylglycine-NH₂)
-
2-Butyl-4-(azidomethyl)-1,3-thiazole (from Protocol 1)
-
Stock solutions of CuSO₄, THPTA, and Sodium Ascorbate (as in Protocol 2)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-2 mg/mL.
-
Dissolve the thiazole-azide in a minimal amount of DMSO and add it to the peptide solution. A 2 to 5-fold molar excess of the azide relative to the peptide is recommended to drive the reaction to completion.[13]
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the conjugation by adding the freshly prepared sodium ascorbate solution.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Upon completion, the labeled peptide can be purified from excess reagents using reverse-phase HPLC or size-exclusion chromatography.
| Reagent | Final Concentration | Purpose |
| Alkyne-Peptide | 100 µM | The biomolecule to be labeled. |
| Thiazole-Azide | 200-500 µM | The labeling reagent (2-5 eq excess). |
| CuSO₄ | 100 µM | Catalyst precursor. |
| THPTA | 500 µM | Cu(I) stabilizing and protecting ligand. |
| Sodium Ascorbate | 5 mM | Reducing agent to generate Cu(I) in situ. |
Part 4: Characterization of the Click Product
Unambiguous characterization of the final 1,4-disubstituted triazole product is essential. A combination of spectroscopic methods should be employed.
| Technique | Expected Observation |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) will correspond to the sum of the molecular weights of the azide and alkyne reactants.[17] |
| ¹H NMR | Appearance of a new singlet in the δ 7.5-8.5 ppm region, characteristic of the triazole C5-H proton. Disappearance of the alkyne C-H proton signal.[18][19] |
| ¹³C NMR | Appearance of two new signals for the triazole ring carbons, typically around 120-125 ppm (C5) and 140-150 ppm (C4).[18] |
| IR Spectroscopy | Complete disappearance of the strong, sharp azide stretch (N≡N) at ~2100 cm⁻¹.[17][19] |
The combination of these techniques provides definitive proof of the successful formation of the thiazole-triazole conjugate.[20]
Conclusion
This compound is a highly valuable precursor for developing sophisticated chemical probes and bioconjugates. Through a reliable two-step process—nucleophilic substitution to form the azide followed by a copper-catalyzed click reaction—this simple building block can be covalently attached to a wide array of molecules. The protocols provided in this guide offer a robust framework for researchers to harness the power of click chemistry, enabling novel applications in drug discovery, peptide modification, and materials science.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
- BenchChem. (2025). Protocols for Nucleophilic Substitution on 6,6'-Bis(chloromethyl)-2,2'-bipyridine: A Detailed Guide for Researchers. BenchChem.
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
- Bachem. (2020, January 30). Peptide Click Chemistry Explained. Bachem.
- ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- QYAOBIO. (n.d.). Click Chemistry in Peptide Synthesis. QYAOBIO.
- Royal Society of Chemistry. (n.d.). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry.
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- PMC PubMed Central. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- ResearchGate. (2013). Click Chemistry in Peptide-Based Drug Design.
- BenchChem. (2025). Spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds. BenchChem.
- Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- American Chemical Society. (n.d.).
- Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.
- MDPI. (2022, March 18).
- PMC PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
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- BenchChem. (2025). Application Note and Protocol: Nucleophilic Substitution of 2-Chloropentan-1-ol with Sodium Azide.
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- PubMed. (2013, April 14).
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- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
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- bepls. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole
Welcome to the technical support center for the synthesis and yield optimization of 2-butyl-4-(chloromethyl)-1,3-thiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal factors that govern reaction success, offering robust troubleshooting strategies and detailed experimental procedures to help you navigate common challenges and maximize your yield and purity.
Overview of Synthetic Strategy
The most direct and widely employed method for constructing the this compound scaffold is the Hantzsch thiazole synthesis.[1][2][3] This classic yet powerful cyclocondensation reaction involves the reaction of an α-halocarbonyl compound, in this case, 1,3-dichloroacetone, with a thioamide, pentanethioamide. The reaction proceeds via nucleophilic attack of the thioamide sulfur on one of the electrophilic carbons of the dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
An alternative, though less direct, two-step approach involves first synthesizing 2-butyl-4-hydroxymethylthiazole and then performing a subsequent chlorination of the primary alcohol. While this adds a step, it can sometimes offer advantages in purification and impurity profiles. This guide will focus primarily on optimizing the more direct Hantzsch synthesis.
Sources
Technical Support Center: Purification of 2-Butyl-4-(chloromethyl)-1,3-thiazole
Last Updated: 2026-01-20
Introduction: This technical guide addresses the specific purification challenges associated with 2-Butyl-4-(chloromethyl)-1,3-thiazole, a key intermediate in pharmaceutical and agrochemical research. Due to the limited volume of published literature specifically detailing the purification of this compound, this guide synthesizes field-proven insights with established chemical principles and data from structurally analogous compounds, particularly other substituted chloromethylthiazoles. Our goal is to provide researchers, scientists, and drug development professionals with a robust framework for troubleshooting common issues and developing effective purification strategies.
Section 1: Understanding the Challenges: Synthesis and Impurity Profile
A primary route to this compound is a variation of the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[1][2][3] This reaction typically involves the condensation of a thioamide (in this case, valeramide treated with a thionating agent or valerothioamide) and an α-haloketone (1,3-dichloroacetone). Understanding this synthetic pathway is crucial for anticipating potential impurities that complicate purification.
Sources
Technical Support Center: Navigating the Stability of 2-Butyl-4-(chloromethyl)-1,3-thiazole
Welcome to the technical support center for 2-Butyl-4-(chloromethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but sensitive reagent. As a key building block in medicinal chemistry, understanding its stability is paramount to achieving reproducible and reliable experimental outcomes.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable synthetic intermediate due to its reactive chloromethyl group, which allows for facile nucleophilic substitution and the introduction of the butyl-thiazole moiety into target molecules. However, this high reactivity is intrinsically linked to its potential for degradation. This guide will address the common stability challenges encountered during its storage and use, providing you with the knowledge to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. It is recommended to store this compound under the following conditions:
-
Temperature: In a cool environment, ideally refrigerated at 2-8°C for long-term storage.[1]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.[2]
-
Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.
Q2: I've noticed the solid material has become clumpy and difficult to handle. What is the cause?
A2: This is likely due to the hygroscopic nature of the compound, especially if it is in a hydrochloride salt form.[3] Moisture absorption can lead to clumping and can also initiate hydrolysis of the chloromethyl group. It is crucial to handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas.
Solvent Selection and Solution Stability
Q3: My compound seems to be degrading in the solvent before I can use it in my reaction. Which solvents are recommended?
A3: Solvent choice is critical. Protic solvents, especially water and alcohols, can participate in solvolysis reactions with the reactive chloromethyl group.
-
Recommended Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally preferred.
-
Solvents to Avoid: Avoid using protic solvents for storage. If a protic solvent is necessary for your reaction, prepare the solution immediately before use and consider running the reaction at a lower temperature to minimize degradation.
Q4: I am observing unexpected peaks in my HPLC analysis of a stock solution in DMSO. What could be happening?
A4: While DMSO is a common solvent, some heterocyclic compounds, including 2-aminothiazoles, have been shown to be unstable in DMSO at room temperature.[4] This can lead to oxidation and dimerization of the compound.[4] If you observe new peaks in your chromatogram, it is highly probable that your compound is degrading.
-
Troubleshooting:
-
Analyze a freshly prepared solution to confirm the initial purity.
-
Store DMSO stock solutions at -20°C or -80°C to slow down degradation.[4]
-
If possible, switch to a more inert solvent for your stock solution.
-
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent Reaction Yields in Nucleophilic Substitution Reactions
Q: My nucleophilic substitution reaction with this compound is giving variable and often low yields. What are the potential causes?
A: This is a common problem that can often be traced back to the stability of the electrophile. Here is a systematic approach to troubleshooting:
1. Purity of the Starting Material:
-
Problem: The presence of hydrolyzed or oxidized impurities in your starting material will lead to lower yields.
-
Solution: Always check the purity of your this compound by a suitable analytical method like HPLC or GC before use. If necessary, purify the material.
2. Reaction Conditions:
-
Problem: Elevated temperatures and prolonged reaction times can promote degradation. The thiazole ring can be susceptible to hydrolysis under certain pH conditions, particularly in alkaline media.[5]
-
Solution:
-
Attempt the reaction at a lower temperature.
-
Monitor the reaction progress closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
If using a strong base, consider adding it slowly at a low temperature to avoid localized high concentrations and potential degradation.
-
3. Incompatible Reagents:
-
Problem: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[6]
-
Solution: Carefully review all reagents in your reaction mixture to ensure compatibility.
Issue 2: Observation of Unknown Byproducts
Q: I am observing significant byproduct formation in my reaction. How can I identify and minimize these?
A: The formation of byproducts is often a result of degradation. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. [5][6]
Potential Degradation Pathways and Products:
| Degradation Pathway | Triggering Factors | Likely Byproducts | Mitigation Strategy |
| Hydrolysis | Presence of water, protic solvents, or basic/acidic conditions. | 2-Butyl-4-(hydroxymethyl)-1,3-thiazole | Use anhydrous solvents and reagents. Run reactions under an inert atmosphere. Control pH. |
| Oxidation | Exposure to air (oxygen), presence of oxidizing agents. | N-oxides, ring-opened products. | Degas solvents. Run reactions under an inert atmosphere. Avoid incompatible oxidizing agents. |
| Photodegradation | Exposure to light, especially UV. | Complex rearranged products, potentially from cycloaddition with oxygen.[7] | Protect the reaction mixture and stored compound from light using amber vials or by wrapping the flask in aluminum foil. |
Experimental Workflow for Identifying Degradation Products:
To understand the stability of your compound under your specific experimental conditions, a forced degradation study can be invaluable.
Caption: Hydrolysis of the chloromethyl group to a hydroxymethyl group.
By understanding the inherent stability issues of this compound and implementing the troubleshooting strategies outlined in this guide, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Capot Chemical Co., Ltd. (2013). MATERIAL SAFETY DATA SHEET for 2-Chloro-5-(chloromethyl)thiazole.
-
PubChemLite. (n.d.). This compound. [Link]
-
Cheméo. (n.d.). Thiazole, 2-butyl-4-methyl-. [Link]
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)
-
Ali, M. A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(9), 2893. [Link]
- European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Hisaindee, S., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International journal of molecular sciences, 18(11), 2275. [Link]
- BenchChem. (2025). Microbial Degradation Pathways of 2,4-D Butyl Ester: An In-depth Technical Guide.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
- European Patent Office. (1991).
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Krchnak, V., et al. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry-A European Journal, 25(66), 15064-15068. [Link]
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- 5. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
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- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Butyl-4-(chloromethyl)-1,3-thiazole Reactions
Welcome to the technical support center for 2-Butyl-4-(chloromethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions to assist in your experimental work with this versatile reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and subsequent reactions of this compound.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution reaction with this compound, but I am consistently obtaining low yields of my desired product. What are the potential causes and solutions?
Answer:
Low yields in nucleophilic substitution reactions involving this substrate can stem from several factors, primarily related to the reactivity of the chloromethyl group and the stability of the thiazole ring.
Potential Causes and Recommended Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Reagent Reactivity | The nucleophile may not be strong enough to displace the chloride efficiently. The 2-butyl group, being weakly electron-donating, does not significantly alter the electrophilicity of the chloromethyl carbon compared to an unsubstituted thiazole. | - Use a stronger nucleophile: If applicable, deprotonate the nucleophile with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its reactivity. - Change the solvent: A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) can accelerate SN2 reactions. |
| Side Reactions | The thiazole nitrogen can be quaternized by the chloromethyl group of another molecule, leading to dimerization or polymerization, especially at elevated temperatures. | - Control the temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many nucleophilic substitutions, starting at 0°C and slowly warming to room temperature is effective. - Slow addition: Add the this compound solution dropwise to the solution of the nucleophile to maintain a low concentration of the electrophile and minimize self-reaction. |
| Degradation of Starting Material | Chloromethyl-substituted heterocycles can be unstable over time, especially if exposed to moisture or light, leading to the formation of inactive byproducts.[1] | - Verify starting material purity: Before use, check the purity of your this compound by TLC, GC-MS, or ¹H NMR. - Use freshly prepared or purified material: If the starting material is old or shows signs of degradation, purify it by vacuum distillation or column chromatography before use. |
| Steric Hindrance | While the 2-butyl group is not directly adjacent to the reaction center, it can influence the overall conformation and solvation of the molecule, potentially hindering the approach of a bulky nucleophile. | - Increase reaction time or temperature: Carefully increase the reaction time or temperature to overcome the activation energy barrier. Monitor the reaction closely for the formation of degradation products. - Consider a different synthetic route: If steric hindrance is a significant issue, an alternative strategy might be necessary. |
Issue 2: Formation of Multiple Products in Hantzsch Thiazole Synthesis
Question: I am synthesizing this compound using a Hantzsch-type synthesis from 1,3-dichloroacetone and pentanethioamide, but I am observing multiple spots on my TLC plate. What could be the cause?
Answer:
The Hantzsch thiazole synthesis is a robust method, but issues with regioselectivity and side reactions can occur, particularly with unsymmetrical reagents.[2][3][4]
Potential Causes and Recommended Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Isomer Formation | Although less common with 1,3-dichloroacetone, improper reaction conditions can potentially lead to the formation of the isomeric 2-butyl-5-(chloromethyl)-1,3-thiazole. | - Control reaction conditions: The Hantzsch synthesis typically proceeds via an initial SN2 reaction followed by cyclization.[2] Ensure the reaction is run at a controlled temperature (often room temperature or slightly below) to favor the desired kinetic product. |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted 1,3-dichloroacetone and pentanethioamide in the mixture. | - Monitor the reaction: Use TLC or GC-MS to monitor the consumption of starting materials. - Increase reaction time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) if starting materials persist. |
| Byproduct Formation | Self-condensation of 1,3-dichloroacetone or decomposition of the thioamide can lead to various impurities. | - Purify starting materials: Ensure that the 1,3-dichloroacetone and pentanethioamide are of high purity before starting the reaction. - Maintain an inert atmosphere: If the thioamide is sensitive to oxidation, running the reaction under an inert atmosphere (N₂ or Ar) may be beneficial. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general method for reacting this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Base (e.g., K₂CO₃, NaH, Et₃N)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents) and the anhydrous solvent.
-
If the nucleophile requires deprotonation, add the base (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Slowly add the thiazole solution to the stirring nucleophile solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or distillation.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: Reaction pathway for Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: Like many chloromethyl-substituted heterocycles, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (N₂ or Ar). [1][5][6]Refrigeration (2-8°C) is recommended to minimize degradation over time. [6]It is crucial to protect it from moisture, as hydrolysis of the chloromethyl group can occur.
Q2: My purified this compound develops a color over time. Is it still usable?
A2: The development of a pale yellow or brown color can indicate decomposition. While it might still be usable for some applications, the purity is compromised. It is highly recommended to re-purify the compound by vacuum distillation before use to ensure reproducible results. Always check the purity by TLC or NMR before proceeding with a reaction.
Q3: How does the 2-butyl group affect the solubility of this compound?
A3: The C4 alkyl chain of the butyl group increases the lipophilicity of the molecule compared to its 2-unsubstituted or 2-methyl analogs. This means it will have better solubility in nonpolar organic solvents (e.g., hexanes, toluene) and reduced solubility in highly polar solvents like water. This property should be considered when choosing solvents for reactions and purification (e.g., extraction, chromatography).
Q4: Can I use a different halogenating agent other than 1,3-dichloroacetone in the Hantzsch synthesis?
A4: Yes, other α-haloketones can be used, but this will change the substituent at the 4-position of the thiazole ring. For the synthesis of 4-(chloromethyl)thiazole derivatives, 1,3-dichloroacetone is the specific required starting material. Using, for example, 1-bromo-3-chloroacetone would likely result in a mixture of products and is not recommended without careful optimization.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes. As with related alkyl halides and thiazole derivatives, this compound should be treated as a potential irritant and lachrymator. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5]Avoid inhalation of vapors and contact with skin and eyes.
References
- Karabasanagouda, T., et al. (2007). Synthesis of some new 2-(4- alkylthiophenoxy)-4-substituted-1, 3-thiazoles as possible anti-inflammatory and antimicrobial agents. Indian Journal of Chemistry, 46B, 334-341.
- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole.
- Chinoin Gyogyszer ES Vegyeszeti Termekek Gyara RT. (1993). Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. WO1993009107A1.
- Dar, B. A., & Sharma, S. (2011). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Beilstein Journal of Organic Chemistry, 7, 1373-1393.
- Kumar, R., et al. (2026). An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity, 23(1), e01670.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
- Shaanxi Cuikang Pharmaceutical Technology Co., Ltd. (n.d.). 2-Chloro-5-chloromethylthiazole Industrial grade. ECHEMI.
- Kim, G., et al. (2023). Development of Alkylthiazole-Based Novel Thermoelectric Conjugated Polymers for Facile Organic Doping. MDPI.
- Abdel-Wahab, B. F., et al. (2015). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Journal of Chemical and Pharmaceutical Research, 7(3), 1123-1131.
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)thiophene.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Consonni, R., et al. (1975). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1485-1488.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Gomha, S. M., et al. (2015).
- Reddy, G. S., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(vi), 94-99.
- BOC Sciences. (n.d.). CAS 7709-58-2 4-(Chloromethyl)thiazole hydrochloride.
-
Bakulev, V. A., et al. (2018). Nucleophile-induced ring contraction in pyrrolo[2,1-c]b[7]enzothiazines: access to pyrrolo[2,1-b]b[8]enzothiazoles. Beilstein Journal of Organic Chemistry, 14, 2154-2162.
- Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München.
- Marji, T. J. (2016). SEPARATION AND PURIFICATION OF HYDROPHILIC POLYMERS.
- Levanov, A. V., et al. (2021).
- Lanxess Deutschland GmbH. (2011). Method for purifying pyrazoles. WO2011076194A1.
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- 8. WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole
Welcome to the technical support guide for the synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, mechanism-driven troubleshooting advice and validated protocols to enhance your experimental success.
Part 1: The Core Reaction - Understanding the Hantzsch Thiazole Synthesis
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis.[1][2][3] This robust reaction involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, the specific reactants are 1,3-dichloroacetone and pentanethioamide (also known as valeramide, thio-).
The reaction proceeds through three key mechanistic steps:
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dichloroacetone in an SN2 reaction.[4][5]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon to form a five-membered ring, creating a hydroxythiazoline intermediate.[2]
-
Dehydration: A final acid- or heat-catalyzed elimination of water yields the aromatic thiazole ring.[4]
Caption: The reaction mechanism for the Hantzsch synthesis of the target thiazole.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or has failed completely. What are the most likely causes?
Answer: Low yield is a frequent issue that can typically be traced back to one of four areas:
-
Reactant Quality: Pentanethioamide can be unstable and prone to hydrolysis back to the amide. Similarly, 1,3-dichloroacetone is a lachrymator and can degrade. Always use freshly prepared or purified starting materials. If you are synthesizing the thioamide using Lawesson's reagent, ensure all phosphorus byproducts are thoroughly removed, as they can interfere with the reaction.[6]
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 equivalents) of the pentanethioamide can help drive the reaction to completion, ensuring the more expensive α-haloketone is fully consumed.[7]
-
Suboptimal Reaction Conditions: The Hantzsch synthesis is sensitive to both temperature and solvent.
-
Temperature: Excessive heat can lead to the degradation of reactants, intermediates, and even the product. Start the reaction at room temperature and gently reflux if necessary, while monitoring progress by Thin Layer Chromatography (TLC).
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or ethanol are generally preferred as they facilitate the formation of the necessary intermediates.[8]
-
-
Premature Workup: The final dehydration step can be slow. Ensure the reaction has gone to completion by TLC before proceeding with extraction and purification.
Issue 2: Formation of Dimeric and Polymeric Byproducts
Question: I've purified my product, but it quickly turns into a brown, tar-like substance upon standing. What is happening?
Answer: This is a classic sign of product instability due to self-alkylation. The final product, this compound, contains two key features: a nucleophilic thiazole nitrogen and a reactive electrophilic chloromethyl group. One molecule can alkylate another, leading to dimerization and eventual polymerization.
Caption: Pathway for product degradation via self-alkylation.
Troubleshooting & Prevention:
-
Workup Conditions: Avoid strongly basic conditions during workup, as this will deprotonate any thiazolium salt and enhance the nucleophilicity of the thiazole nitrogen.
-
Storage: The most effective solution is to convert the purified free-base product into its hydrochloride (HCl) salt. Protonation of the thiazole nitrogen effectively neutralizes its nucleophilicity, dramatically improving storage stability. This can be achieved by bubbling dry HCl gas through a solution of the product in a non-polar solvent or by adding a solution of HCl in ether.[9][10]
Issue 3: Contamination with Bis-Thiazole and Nitrile Impurities
Question: My mass spectrometry analysis shows a significant peak at M+149, and I also detect pentanenitrile. Where are these byproducts coming from?
Answer: These are two distinct side reactions originating from the two different starting materials.
A) Bis-Thiazole Formation: The M+149 peak likely corresponds to the formation of a bis-thiazole byproduct. Since 1,3-dichloroacetone has two reactive C-Cl bonds, it can react with a second molecule of pentanethioamide. This is particularly problematic if the local concentration of the thioamide is low relative to the dichloroacetone.
Caption: Competing reaction pathways leading to desired product vs. bis-thiazole.
-
Prevention: Employ "inverse addition." Slowly add the solution of 1,3-dichloroacetone to a stirred solution of the pentanethioamide. This ensures that the thioamide is always in excess, statistically favoring the 1:1 reaction.
B) Nitrile Formation: The presence of pentanenitrile (the nitrile corresponding to pentanethioamide) points to a base-catalyzed elimination reaction. The initial S-alkylation adduct (the thioiminium salt) can be deprotonated at the nitrogen, and this intermediate can then collapse, eliminating the α-haloketone moiety and forming the nitrile.[8]
-
Prevention: Avoid strong bases. If a base is needed to scavenge the HCl byproduct, use a mild, non-nucleophilic base like sodium bicarbonate or pyridine and add it slowly at a controlled temperature.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
Materials:
-
Pentanethioamide (1.1 eq)
-
1,3-Dichloroacetone (1.0 eq)
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve pentanethioamide (1.1 eq) in absolute ethanol (approx. 5 mL per gram of thioamide).
-
Dissolve 1,3-dichloroacetone (1.0 eq) in a separate portion of absolute ethanol.
-
Slowly add the 1,3-dichloroacetone solution to the stirred thioamide solution at room temperature over 30 minutes (inverse addition).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
If the reaction is sluggish, gently heat the mixture to reflux (50-60°C) for 2-4 hours, continuing to monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
Protocol 2: Purification by Vacuum Distillation
The crude product can often be purified by vacuum distillation. This method is effective at removing non-volatile impurities and any remaining starting materials.
Procedure:
-
Set up a short-path distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Slowly apply vacuum and gently heat the flask using an oil bath.
-
Collect the fraction distilling at the appropriate temperature and pressure. The exact boiling point will depend on the vacuum achieved but is typically in the range of 90-110°C at ~1 mbar.[11]
-
Caution: The product is a potential irritant. Perform distillation in a well-ventilated fume hood.
Table 1: Common Impurities and Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Prevention Strategy |
| Pentanenitrile | C₅H₉N | 83.13 | Base-catalyzed elimination of intermediate | Use mild or no base; control temperature |
| Bis-Adduct Byproduct | C₁₄H₂₀N₂S₂ | 284.45 | 2:1 reaction of thioamide:dihaloacetone | Inverse addition of 1,3-dichloroacetone |
| Hydroxythiazoline Intermediate | C₈H₁₄ClNOS | 207.72 | Incomplete dehydration | Increase reaction time/temperature; add dehydrating agent |
| Dimerized Product | C₁₆H₂₄Cl₂N₂S₂ | 395.41 | Self-alkylation of product | Convert to HCl salt for storage; avoid base |
Part 4: References
-
Eschenmoser, A. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? PMC - NIH. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). ResearchGate. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). bepls. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Thiazole. (n.d.). CUTM Courseware. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. (2022). ChemRxiv. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (2009). Google Patents.
-
Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. (1997). Google Patents.
-
Method for purifying 2-chloro-5-chloromethyl thiazole. (2004). Justia Patents. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). PMC - NIH. [Link]
-
Synthesis of thiazoles. (2019). YouTube. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2018). PubMed Central. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]
-
Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). (2023). NIH. [Link]
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patents.justia.com [patents.justia.com]
Technical Support Center: Degradation Pathways of 2-Butyl-4-(chloromethyl)-1,3-thiazole
Welcome to the technical support center for 2-Butyl-4-(chloromethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. Here, we will explore its stability, potential degradation pathways, and offer practical solutions to common experimental challenges.
Understanding the Stability of this compound
This compound is a key intermediate in chemical synthesis, valued for its reactive chloromethyl group that allows for the introduction of the 2-butyl-thiazole-4-ylmethyl moiety. However, this reactivity also makes the molecule susceptible to degradation under various conditions. The stability of this compound is primarily influenced by three key structural features: the thiazole ring, the chloromethyl group, and the 2-butyl substituent.
The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic attack, particularly hydrolysis. The thiazole ring, an electron-rich heterocycle, can be prone to oxidation and photodegradation. Understanding these inherent labilities is crucial for designing robust experimental protocols and for the accurate interpretation of results.
Potential Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] Based on the structure of this compound, the following degradation pathways are anticipated under stress conditions:
Hydrolytic Degradation
Hydrolysis is a major degradation pathway, primarily targeting the reactive chloromethyl group. This can occur under acidic, basic, or even neutral pH conditions, although the rate of degradation is typically pH-dependent.
-
Mechanism: The primary hydrolysis product is 2-Butyl-4-(hydroxymethyl)-1,3-thiazole, formed through a nucleophilic substitution reaction where a water molecule attacks the carbon of the chloromethyl group, displacing the chloride ion. Under strongly basic conditions, this reaction is accelerated.
-
Significance: The formation of the corresponding alcohol is a common issue during aqueous workups, purification, and in formulations with aqueous components.
Caption: Hydrolytic degradation of this compound.
Oxidative Degradation
Oxidative conditions can lead to several degradation products, primarily involving the thiazole ring and the butyl side chain.
-
Potential Reactions:
-
N-Oxidation: The nitrogen atom of the thiazole ring can be oxidized to form an N-oxide.
-
Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or a sulfone.
-
Side-Chain Oxidation: The butyl group may undergo oxidation at various positions, although this is generally less favored than ring oxidation.
-
Ring Opening: Under harsh oxidative conditions, the thiazole ring may be cleaved.[3]
-
Caption: Potential oxidative degradation pathways.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of the thiazole ring.[4]
-
Mechanism: For thiazole derivatives, a common photodegradation mechanism involves reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[5] This forms an unstable endoperoxide that can rearrange to various degradation products, potentially leading to ring cleavage.[5] The presence of aryl substituents can make thiazole compounds more susceptible to photodegradation.[4][5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| An unexpected peak with a shorter retention time appears in my HPLC chromatogram after aqueous workup. | This is likely the hydrolysis product, 2-Butyl-4-(hydroxymethyl)-1,3-thiazole, which is more polar than the starting material. | - Confirm the identity of the peak by LC-MS. The mass should correspond to the replacement of -Cl with -OH. - Minimize contact with water during workup. Use anhydrous solvents and drying agents. - Perform workup at lower temperatures to reduce the rate of hydrolysis. |
| I observe a significant loss of my compound during storage in solution. | The compound may be degrading in the solvent. Protic solvents like methanol can cause solvolysis, similar to hydrolysis. | - Store solutions at low temperatures (-20°C or -80°C). - Use aprotic solvents (e.g., acetonitrile, THF) for storage. - Prepare solutions fresh before use whenever possible. |
| My reaction mixture turns dark upon exposure to air and light. | This could indicate oxidative and/or photodegradation. | - Run reactions under an inert atmosphere (e.g., nitrogen or argon). - Protect the reaction vessel from light by wrapping it in aluminum foil. - Consider adding an antioxidant if compatible with your reaction chemistry. |
| Multiple unknown peaks are observed in my forced degradation study under oxidative conditions. | Oxidative degradation can be non-selective, leading to a complex mixture of products. | - Use milder oxidizing agents (e.g., lower concentrations of H₂O₂) to control the extent of degradation. - Analyze samples at multiple time points to track the formation of degradants. - Utilize LC-MS/MS and NMR to elucidate the structures of the major degradation products.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is recommended to prevent oxidative degradation. For long-term storage, refrigeration is advised.
Q2: How should I design a forced degradation study for this compound?
A2: A comprehensive forced degradation study should include stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1] It is crucial to start with a literature review of similar compounds and consider using in silico prediction tools to anticipate potential degradation products.[4]
Q3: Which analytical techniques are best for monitoring the degradation of this compound?
A3: A stability-indicating HPLC method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[6] LC-MS is invaluable for the identification of unknown degradants by providing molecular weight and fragmentation data.[5]
Q4: Can the butyl group undergo degradation?
A4: While the primary points of lability are the chloromethyl group and the thiazole ring, the butyl group can undergo oxidation under harsh conditions, although this is generally a slower process.
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Dissolve in a suitable solvent before analysis.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize the major degradation products using LC-MS.
Caption: Workflow for a forced degradation study.
References
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Synthesis of (2) 2-n-Butyl-4-hydroxymethyl-4,5,6,7-tetrahydrobenzo[d]thiazole (IV). Synlett. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave Online. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. American Pharmaceutical Review. [Link]
-
D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, 37-39. [Link]
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- 2. biomedres.us [biomedres.us]
- 3. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-Butyl-4-(chloromethyl)-1,3-thiazole
Prepared by the Senior Application Scientist Team
This guide provides comprehensive technical support for the handling, storage, and troubleshooting of 2-Butyl-4-(chloromethyl)-1,3-thiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, field-proven protocols, and expert insights to ensure safe and effective experimentation. The thiazole ring is a significant scaffold in medicinal chemistry, and its derivatives are crucial building blocks in the synthesis of novel therapeutic agents.[1][2][3] The presence of a reactive chloromethyl group makes this particular compound a versatile but hazardous intermediate requiring stringent handling protocols.[4][5]
Compound Profile & Safety Data Summary
This compound is a substituted thiazole derivative. While specific data for this exact compound is not widely published, its hazardous properties can be reliably inferred from structurally similar chlorinated thiazoles. The primary hazards stem from the chloromethyl group, which acts as a potent alkylating agent, and the thiazole core, which can be irritating.[6]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNS | - |
| Molecular Weight | 189.70 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Inferred from similar structures |
GHS Hazard Classification (Inferred)
This classification is synthesized from safety data for closely related compounds like 2-Chloro-5-(chloromethyl)thiazole and 2-(chloromethyl)-4-methyl-1,3-thiazole.[7][8][9]
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Dermal (Category 3) | GHS06 (Skull and Crossbones) | Danger | H311: Toxic in contact with skin.[7][9] |
| Skin Corrosion (Sub-category 1B) | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[7][8][9] |
| Skin Sensitization (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction.[7][9] |
| Germ Cell Mutagenicity (Category 2) | GHS08 (Health Hazard) | Warning | H341: Suspected of causing genetic defects.[7] |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[7][9] |
| Aquatic Hazard (Chronic, Category 2) | GHS09 (Environment) | - | H411: Toxic to aquatic life with long lasting effects.[7][9] |
Core Handling and Storage Protocols
Adherence to strict protocols is non-negotiable due to the compound's corrosive and toxic nature. The causality behind these steps is to prevent exposure and maintain compound integrity.
Personal Protective Equipment (PPE)
Proper PPE is the primary barrier between the researcher and the chemical.
Step-by-Step PPE Protocol:
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile, PVC). Always double-check the glove's breakthrough time for chlorinated organics. Discard gloves immediately if contact is suspected and after each use.[10]
-
Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[10]
-
Body Protection : A flame-resistant lab coat is mandatory. For operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[10]
-
Respiratory Protection : All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors.[9]
Safe Handling Procedures (In a Fume Hood)
The goal is to minimize exposure and prevent cross-contamination.
Experimental Workflow:
-
Preparation : Before starting, ensure a safety shower and eyewash station are accessible and unobstructed.[11] Prepare all necessary equipment and reagents to minimize movement during handling.
-
Dispensing : If the compound is a solid, use a spatula to transfer it. If it is a liquid, use a calibrated pipette or syringe. Perform these actions slowly and deliberately over a spill tray within the fume hood to contain any potential drips.
-
Reaction Setup : Add the compound to the reaction vessel slowly. If the reaction is exothermic, ensure adequate cooling is in place before adding the reagent.
-
Post-Handling : Tightly cap the source container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands and forearms thoroughly with soap and water after removing gloves.[7][12]
Storage Requirements
Incorrect storage can lead to compound degradation and the creation of a hazardous environment.
Storage Protocol:
-
Temperature : Store in a cool, well-ventilated area, with a recommended temperature of 2-8°C.[9] Avoid exposure to direct sunlight or heat sources, which can accelerate decomposition.[13][14]
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen). The chloromethyl group is susceptible to hydrolysis from atmospheric moisture, which can generate hydrochloric acid (HCl) and compromise sample integrity.[11][15]
-
Container : Keep the compound in its original, tightly sealed container.[9][13] Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms.
-
Segregation : Store away from incompatible materials. This is a critical safety measure.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation, providing explanations grounded in the compound's chemical nature.
Q1: My container of this compound has developed a yellow or brown tint over time. Can I still use it?
A: Discoloration is a common indicator of degradation. For chlorinated organic compounds, this often results from slow hydrolysis or oxidation, which can be catalyzed by light, heat, or the presence of moisture.[11] This process can generate small amounts of HCl, which can further catalyze decomposition.
-
Expert Recommendation: The compound's purity is likely compromised. Using it may lead to inconsistent results, lower yields, and the formation of unexpected side products. It is strongly advised to perform an analytical check (e.g., NMR, GC-MS) to assess purity before use. If this is not possible, it is safer to dispose of the degraded material according to hazardous waste protocols.
Q2: My reaction yield is significantly lower than reported in the literature. Could the handling of this reagent be the cause?
A: Yes, absolutely. The high reactivity of the chloromethyl group makes it prone to degradation if not handled properly.
-
Causality Checklist:
-
Moisture Contamination : Did you handle the reagent under an inert atmosphere? Even brief exposure to ambient air can introduce enough moisture to hydrolyze a portion of the material, rendering it inactive for your desired reaction.[15]
-
Temperature Fluctuation : Was the compound allowed to warm to room temperature for an extended period before use? Stability is often temperature-dependent.
-
Cross-Contamination : Was a clean spatula or pipette used for dispensing? Trace amounts of nucleophilic impurities can consume the reagent before it is added to the main reaction.
-
Q3: I'm observing an unexpected side product in my synthesis. What are the likely culprits related to this reagent?
A: The chloromethyl group is a strong electrophile, making it highly susceptible to nucleophilic substitution.[4][5] An unexpected side product often arises from reaction with an unintended nucleophile.
-
Potential Nucleophiles to Investigate:
-
Solvent : If you are using a nucleophilic solvent (e.g., methanol, ethanol), it may be competing with your intended reagent.
-
Water : Trace amounts of water in your reaction can lead to the formation of the corresponding alcohol, 2-Butyl-4-(hydroxymethyl)-1,3-thiazole.
-
Bases : If your reaction conditions use a base, it might be directly reacting with your starting material. Consider the pKa and nucleophilicity of the base being used.
-
Q4: What are the immediate first aid measures in case of accidental exposure?
A: Given that the compound is corrosive and toxic upon skin contact, immediate and thorough action is required.[7][9][12]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[9][12] Do not delay.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][16]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][12]
Q5: How should I properly quench a reaction containing this compound and dispose of the waste?
A: Quenching should be done carefully, preferably by slowly adding the reaction mixture to a separate vessel containing a suitable quenching agent. A common method for alkylating agents is to quench with a nucleophile like a dilute solution of sodium thiosulfate or a primary amine, but this must be validated for your specific reaction system. All waste containing this compound or its derivatives must be treated as hazardous waste.
-
Disposal Protocol :
-
Collect all waste in a clearly labeled, sealed container suitable for chlorinated waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all local and institutional regulations for hazardous chemical waste disposal.[16]
-
Emergency Procedures: Spill Management
A small-scale laboratory spill (<100 mL) can be managed internally if you are trained and have the proper equipment. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Isolate : Alert personnel in the immediate vicinity and restrict access to the area.
-
Assess : Ensure the spill is small and manageable. If there is any doubt, evacuate and call EHS.
-
Protect : Don full PPE as described in section 2.1, including respiratory protection if vapors are significant.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.
-
Collect : Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose : Seal and label the waste container for pickup by EHS.
Spill Response Workflow
Caption: Workflow for managing a small chemical spill.
References
-
PubChem. (n.d.). 2-(Chloromethyl)-4-methyl-1,3-thiazole. Retrieved from [Link]
-
U.S. Chemical Storage. (2020). Pool Chemical Storage. Retrieved from [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016). Safety and efficacy of thiazoles, thiophene and thiazoline belonging to chemical group 29 when used as flavourings for all animal species. EFSA Journal, 14(6), e04487. Retrieved from [Link]
-
OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
El-Gamal, K. M., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Retrieved from [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
-
Kumar, K., & Singh, R. K. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
de la Torre, P., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18953–18965. Retrieved from [Link]
-
Interagency Resource for Achieving Cooperation (IRAC). (n.d.). Chlorine Storage and Use in Public and Commercial Pools and Spas. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]
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- 7. tcichemicals.com [tcichemicals.com]
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Technical Support Center: Overcoming Solubility Challenges with 2-Butyl-4-(chloromethyl)-1,3-thiazole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2-Butyl-4-(chloromethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. We provide in-depth troubleshooting protocols and answers to frequently asked questions to ensure the accuracy, reproducibility, and success of your work.
Section 1: Foundational Knowledge & FAQs
This section addresses common initial questions regarding the solubility of this compound.
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility is a direct consequence of its molecular structure. Key factors include:
-
Lipophilic Butyl Group: The four-carbon butyl chain is hydrophobic, contributing significantly to the molecule's overall nonpolar character.
-
Aromatic Thiazole Ring: While the nitrogen and sulfur atoms in the thiazole ring add some polarity, the ring system itself is largely hydrophobic.
-
High Predicted logP: The predicted octanol-water partition coefficient (XlogP) for this compound is 3.1, which indicates a strong preference for nonpolar (lipid-like) environments over aqueous ones.[1] Compounds with a logP greater than 5 are often predicted to have poor absorption.[2]
Q2: What are the immediate consequences of poor compound solubility in a biological or chemical experiment?
A2: Failing to properly solubilize this compound can lead to significant experimental errors:
-
Compound Precipitation: The most obvious issue is the compound falling out of solution, forming a visible precipitate.[3] This is especially common when a stock solution in an organic solvent is diluted into an aqueous buffer.
-
Inaccurate Concentration & Potency: The actual concentration of the dissolved compound will be much lower than the intended nominal concentration, leading to a dramatic underestimation of its biological potency (e.g., inflated IC50 values) or reaction yield.[3]
-
Assay Interference: In biological assays, precipitated particles can scatter light, interfering with optical readouts from techniques like absorbance, fluorescence, or luminescence.[3]
-
Poor Reproducibility: Results will be inconsistent and difficult to reproduce because the amount of dissolved, active compound will vary between experiments.
Q3: What initial solvents should I consider for creating a stock solution?
A3: Based on the compound's predicted lipophilicity and the properties of structurally similar thiazole derivatives, polar aprotic organic solvents are the best starting point.[4] A general screening should include:
-
High Solubility Expected: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
-
Moderate to High Solubility Expected: Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Ethyl Acetate.
-
Low Solubility Expected: Ethanol, Methanol.
-
Very Low to Insoluble Expected: Water, Hexanes, Toluene.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Understanding this distinction is critical for experimental design.
-
Thermodynamic Solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. This is a stable, unchanging value under specific conditions (e.g., temperature, pH). The "shake-flask" method is the gold standard for measuring this.[4][5]
-
Kinetic Solubility measures the concentration of a compound when it starts to precipitate from a solution as it is being added. This is often measured in high-throughput settings where a concentrated stock (usually in DMSO) is rapidly diluted into an aqueous buffer. The resulting value is often higher than the thermodynamic solubility because it represents a supersaturated, metastable state.[6] For many experiments, ensuring your compound stays below its kinetic solubility limit upon dilution is key to avoiding precipitation.
Section 2: A Systematic Approach to Solubilization
Successfully working with a poorly soluble compound requires a logical, stepwise approach rather than random trial and error. This section provides a workflow for characterizing and overcoming solubility issues.
Workflow for Addressing Solubility```dot
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides detailed protocols for the enhancement strategies outlined above.
Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium (thermodynamic) solubility and is essential for formulation and development work.
[4][5]Objective: To accurately measure the maximum concentration of this compound that dissolves in a specific solvent system at a set temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, PBS buffer, ethanol)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment.
-
Accurately add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in the shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for 24 to 48 hours to ensure equilibrium is reached. 5[4]. After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant. Immediately filter it through a syringe filter to remove any undissolved microcrystals.
-
Accurately dilute the clear filtrate with a suitable solvent and analyze the concentration using a pre-calibrated analytical method (e.g., HPLC).
-
The determined concentration is the thermodynamic solubility.
Protocol 2: Solubility Enhancement with Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.
[7][8]Objective: To find a co-solvent system that keeps the compound in solution at the desired final concentration.
Common Co-solvents:
| Co-Solvent | Typical Starting % (v/v) | Notes |
| Ethanol | 1-10% | Generally well-tolerated in cell-based assays at low percentages. |
| Propylene Glycol | 1-20% | A common vehicle for in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | 5-30% | Can achieve significant solubility enhancement. |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | Strong solubilizer, but assess cellular toxicity. |
Procedure:
-
Prepare your aqueous buffer (e.g., PBS) containing different percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).
-
Prepare a concentrated stock solution of your compound in a primary organic solvent (e.g., 20 mM in DMSO).
-
Add a small volume of the stock solution to each of the co-solvent buffer systems to reach your desired final concentration.
-
Vortex briefly and observe for precipitation immediately and after 1-2 hours at the experimental temperature.
-
The lowest percentage of co-solvent that prevents precipitation is your optimal choice. Crucially, always run a vehicle control (buffer + co-solvent without your compound) in biological assays to check for effects from the co-solvent itself.
Protocol 3: Solubility Enhancement with Cyclodextrins
Cyclodextrins are bucket-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like our thiazole compound, forming an inclusion complex that is water-soluble.
[6][9][10]Objective: To form a water-soluble inclusion complex to increase aqueous solubility.
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility, often used in pharmaceutical formulations.
Procedure (Kneading Method):
-
Weigh out the cyclodextrin (e.g., HP-β-CD) and the thiazole compound, typically in a molar ratio between 1:1 and 2:1 (CD:compound).
-
Place the powders in a mortar. Add a small amount of a solvent blend like water/ethanol (1:1) to form a thick, consistent paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes. This mechanical action forces the compound into the cyclodextrin cavity.
-
Dry the resulting paste under vacuum or in a low-temperature oven until a constant weight is achieved, yielding a solid powder.
-
This powder is the inclusion complex, which should now be tested for its solubility in your aqueous buffer. The complexation process can greatly improve aqueous solubility and dissolution rate.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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How to Choose the Right Solubilization Technology for Your API. (n.d.). Ascendia Pharma. Retrieved January 20, 2026, from [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. Retrieved January 20, 2026, from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 20, 2026, from [Link]
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A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma. Retrieved January 20, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. Retrieved January 20, 2026, from [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. Retrieved January 20, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 20, 2026, from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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2-(Chloromethyl)-4-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (2023). Liebert Pub. Retrieved January 20, 2026, from [Link]
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Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Techniques to improve the solubility of poorly soluble drugs. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. Retrieved January 20, 2026, from [Link]
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Thiazole, 2-butyl-4-methyl-. (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Butyl-4-(chloromethyl)-1,3-thiazole and Other Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a vast array of biologically active compounds.[1][2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides a comparative overview of the potential biological activity of 2-Butyl-4-(chloromethyl)-1,3-thiazole against other well-characterized thiazole derivatives, offering insights grounded in established structure-activity relationships and outlining key experimental methodologies for its evaluation.
While specific experimental data for this compound is not extensively available in public literature[6], its structural features—a butyl group at the 2-position and a reactive chloromethyl group at the 4-position—suggest a high potential for significant biological activity. The butyl group can enhance lipophilicity, potentially improving membrane permeability, while the chloromethyl group serves as a reactive electrophile, capable of forming covalent bonds with biological nucleophiles, a mechanism often exploited in targeted drug design.
The Thiazole Scaffold: A Hub of Biological Activity
The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.[7] Many clinically approved drugs, such as the anticancer agent Dasatinib and the antibiotic Sulfathiazole, feature a thiazole core, underscoring its therapeutic importance.[3][8][9]
dot graph "Thiazole_Core_and_Derivatives" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Thiazole [label="Thiazole Core", pos="0,0!"]; Anticancer [label="Anticancer Agents\n(e.g., Dasatinib)", pos="-2,1.5!", fillcolor="#EA4335"]; Antimicrobial [label="Antimicrobial Agents\n(e.g., Sulfathiazole)", pos="2,1.5!", fillcolor="#34A853"]; Anti_inflammatory [label="Anti-inflammatory Agents\n(e.g., Meloxicam)", pos="-2,-1.5!", fillcolor="#FBBC05"]; Antiviral [label="Antiviral Agents\n(e.g., Ritonavir)", pos="2,-1.5!", fillcolor="#4285F4"];
Thiazole -- Anticancer [label="Targeting Kinases,\nInducing Apoptosis"]; Thiazole -- Antimicrobial [label="Inhibiting Bacterial\nEnzymes"]; Thiazole -- Anti_inflammatory [label="COX/LOX Inhibition"]; Thiazole -- Antiviral [label="Protease Inhibition"]; } digraph "Key_Biological_Activities_of_Thiazole_Derivatives" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];
subgraph "cluster_Thiazole" { label="Thiazole Scaffold"; bgcolor="#F1F3F4"; Thiazole [label="Thiazole Core", fillcolor="#4285F4"]; }
subgraph "cluster_Activities" { label="Biological Activities"; bgcolor="#F1F3F4"; Anticancer [label="Anticancer", fillcolor="#EA4335"]; Antimicrobial [label="Antimicrobial", fillcolor="#34A853"]; AntiInflammatory [label="Anti-inflammatory", fillcolor="#FBBC05"]; Antiviral [label="Antiviral", fillcolor="#4285F4"]; }
Thiazole -> Anticancer [label="Kinase Inhibition,\nApoptosis Induction"]; Thiazole -> Antimicrobial [label="Enzyme Inhibition\n(e.g., DNA Gyrase)"]; Thiazole -> AntiInflammatory [label="COX/LOX Inhibition"]; Thiazole -> Antiviral [label="Protease Inhibition"]; } Figure 1: Diverse biological activities stemming from the thiazole scaffold.
Comparative Analysis of Biological Activities
This section compares the known activities of various thiazole derivatives to extrapolate the potential of this compound.
Anticancer Activity
Thiazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.[8][10] The presence of different substituents on the thiazole ring significantly influences their potency and selectivity.[11]
| Thiazole Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action (if known) | Reference |
| Dasatinib | Various | Varies | BCR-ABL kinase inhibitor | [8] |
| 2-Aryl-4-benzoyl-thiazoles | MCF-7 (Breast) | 0.1 - 10 | Apoptosis induction | [12] |
| Thiazole-coumarin hybrids | A549 (Lung) | 5 - 25 | Not specified | [13] |
| 2,4-Disubstituted thiazoles | SaOS-2 (Osteosarcoma) | 0.190 - 0.273 µg/mL | Not specified | [11] |
Table 1: Anticancer Activity of Selected Thiazole Derivatives
The chloromethyl group in this compound is a key feature that could confer potent anticancer activity. This reactive group can alkylate nucleophilic residues in the active sites of enzymes or on DNA, leading to irreversible inhibition and cytotoxicity. This mechanism is analogous to that of some established alkylating anticancer agents. The butyl group may enhance the compound's ability to cross cell membranes, thereby increasing its intracellular concentration and potential efficacy.
dot graph "Anticancer_Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Thiazole [label="{Thiazole Derivative}", fillcolor="#4285F4"]; Cell [label="{Cancer Cell}", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Kinase [label="{Protein Kinase}", fillcolor="#EA4335"]; Apoptosis [label="{Apoptosis}", fillcolor="#EA4335"]; DNA [label="{DNA}", fillcolor="#EA4335"];
Thiazole -> Cell; Cell -> Kinase [label="Inhibition"]; Cell -> Apoptosis [label="Induction"]; Cell -> DNA [label="Alkylation (potential for chloromethyl group)"]; } digraph "Potential_Anticancer_Mechanisms_of_Thiazole_Derivatives" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];
Thiazole [label="Thiazole Derivative", fillcolor="#4285F4"];
subgraph "cluster_Mechanisms" { label="Mechanisms of Action"; bgcolor="#F1F3F4"; Kinase [label="Protein Kinase\nInhibition", fillcolor="#EA4335"]; Apoptosis [label="Induction of\nApoptosis", fillcolor="#EA4335"]; DNA_Damage [label="DNA Damage\n(potential for chloromethyl group)", fillcolor="#EA4335"]; }
Thiazole -> Kinase; Thiazole -> Apoptosis; Thiazole -> DNA_Damage; } Figure 2: Potential mechanisms of anticancer action for thiazole derivatives.
Antimicrobial Activity
The thiazole moiety is a common feature in many antimicrobial agents.[14][15] The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[14] The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiazole ring are critical for antimicrobial potency.[16][17]
| Thiazole Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2-Amino-4-phenyl-thiazoles | S. aureus | 1.56 - 6.25 | [4] |
| Thiazole-hydrazone derivatives | C. albicans | 3.9 - 62.5 | [17] |
| 2,4-Disubstituted thiazoles | B. subtilis | 4.51–4.60 mM | [1] |
| Acylhydrazones with 1,4-phenylenebisthiazole | C. albicans | Similar to fluconazole | [4] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
For this compound, the butyl group could facilitate its penetration through the lipid-rich cell walls of bacteria and fungi.[7] The electrophilic chloromethyl group could then react with essential microbial enzymes or proteins, leading to cell death. This covalent inhibition mechanism could be particularly effective against drug-resistant strains.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Seed Cancer Cells\nin 96-well plate"]; B [label="Treat with\nthis compound"]; C [label="Add MTT Reagent"]; D [label="Incubate"]; E [label="Solubilize Formazan Crystals"]; F [label="Measure Absorbance"]; G [label="Calculate IC50"];
A -> B -> C -> D -> E -> F -> G; } digraph "MTT_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
A [label="1. Seed Cancer Cells"]; B [label="2. Add Thiazole Compound"]; C [label="3. Incubate"]; D [label="4. Add MTT Reagent"]; E [label="5. Solubilize Formazan"]; F [label="6. Measure Absorbance"]; G [label="7. Determine IC50", fillcolor="#34A853"];
A -> B -> C -> D -> E -> F -> G; } Figure 3: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing
1. Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The thiazole scaffold remains a highly fruitful area for drug discovery. Based on established structure-activity relationships, this compound is a promising candidate for exhibiting significant anticancer and antimicrobial activities. The presence of a lipophilic butyl group and a reactive chloromethyl group are key features that warrant a thorough biological investigation.
Future research should focus on the synthesis and subsequent in vitro evaluation of this compound using the protocols outlined in this guide. Positive initial findings would justify further studies, including mechanism of action investigations, in vivo efficacy in animal models, and toxicological assessments. The exploration of this and similar thiazole derivatives could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.
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- 11. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Butyl-4-(chloromethyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Structural Integrity in Pharmaceutical Intermediates
The precise molecular architecture of a pharmaceutical intermediate is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Any deviation, such as the presence of isomers or impurities, can lead to unforeseen side reactions, reduced yield, and potentially harmful biological activity. In the case of 2-Butyl-4-(chloromethyl)-1,3-thiazole, a common method of synthesis is the Hantzsch thiazole synthesis. This reaction, while generally robust, can theoretically lead to the formation of the regioisomeric impurity, 2-(chloromethyl)-4-butyl-1,3-thiazole, along with other potential process-related impurities. Therefore, a rigorous and orthogonal analytical approach is not just a matter of good practice but a necessity for regulatory compliance and patient safety.
This guide will focus on a self-validating system of analysis, wherein the collective data from multiple, independent techniques converge to provide an irrefutable structural assignment.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can definitively confirm the structure of a novel compound in the context of potential isomers. A comprehensive strategy employing a combination of spectroscopic and chromatographic methods is essential. The following sections detail the application and expected outcomes for the most critical techniques in the validation of this compound.
Figure 1: A comprehensive workflow for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For the differentiation of this compound and its isomer, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical environment of each proton in the molecule will result in a distinct signal in the ¹H NMR spectrum. The key differentiating feature between the target molecule and its isomer will be the chemical shift of the thiazole ring proton and the protons of the butyl and chloromethyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Predicted ¹H NMR Data
| Assignment | This compound (Predicted) | 2-(chloromethyl)-4-butyl-1,3-thiazole (Predicted) | Rationale for Differentiation |
| Thiazole-H | ~7.2 ppm (singlet) | ~6.9 ppm (singlet) | The proton at C5 in the target is deshielded by the adjacent chloromethyl group compared to the proton at C5 in the isomer, which is adjacent to the butyl group. |
| -CH₂Cl | ~4.7 ppm (singlet) | ~4.8 ppm (singlet) | While similar, the electronic environment of the thiazole ring will cause a slight difference in the chemical shift of the chloromethyl protons. |
| Butyl -CH₂- (α to ring) | ~2.9 ppm (triplet) | ~2.7 ppm (triplet) | The protons on the carbon of the butyl group attached to the thiazole ring will have different chemical shifts depending on their position (C2 vs. C4). |
| Butyl -CH₂- | ~1.7 ppm (sextet) | ~1.6 ppm (sextet) | |
| Butyl -CH₂- | ~1.4 ppm (sextet) | ~1.4 ppm (sextet) | |
| Butyl -CH₃ | ~0.9 ppm (triplet) | ~0.9 ppm (triplet) |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in the molecule. This technique is highly effective in distinguishing between the two isomers due to the significant differences in the chemical shifts of the thiazole ring carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent signal.
Predicted ¹³C NMR Data
| Assignment | This compound (Predicted) | 2-(chloromethyl)-4-butyl-1,3-thiazole (Predicted) | Rationale for Differentiation |
| Thiazole C2 | ~170 ppm | ~155 ppm | The carbon at position 2 is significantly deshielded when attached to the electron-withdrawing butyl group compared to the chloromethyl group. |
| Thiazole C4 | ~150 ppm | ~160 ppm | The carbon at position 4 is more deshielded when attached to the butyl group. |
| Thiazole C5 | ~115 ppm | ~120 ppm | The chemical shift of C5 will also be influenced by the adjacent substituent at C4. |
| -CH₂Cl | ~40 ppm | ~45 ppm | The electronic environment of the thiazole ring will influence the chemical shift of the chloromethyl carbon. |
| Butyl -CH₂- (α to ring) | ~35 ppm | ~30 ppm | The carbon of the butyl group attached to the thiazole ring will have a different chemical shift depending on its position. |
| Butyl -CH₂- | ~30 ppm | ~30 ppm | |
| Butyl -CH₂- | ~22 ppm | ~22 ppm | |
| Butyl -CH₃ | ~14 ppm | ~14 ppm |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Mass Spectral Data
Both this compound and its isomer will have the same molecular weight and will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). However, their fragmentation patterns under EI will differ.
Predicted Fragmentation Pattern
-
This compound:
-
Loss of the butyl group: A prominent fragment corresponding to the loss of a butyl radical (•C₄H₉) will be observed.
-
Loss of the chloromethyl group: A fragment resulting from the loss of a chloromethyl radical (•CH₂Cl) will also be present.
-
Thiazole ring fragmentation: Characteristic fragments from the cleavage of the thiazole ring will be observed.
-
-
2-(chloromethyl)-4-butyl-1,3-thiazole:
-
The relative intensities of the fragments resulting from the loss of the butyl and chloromethyl groups will differ from the target molecule due to the different substitution pattern on the thiazole ring.
-
Figure 2: Generalized fragmentation pathways for the target molecule and its isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer differentiation, it serves as an excellent confirmatory tool.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected for Both Isomers |
| 3100-3000 | C-H stretch (thiazole ring) | Yes |
| 2960-2850 | C-H stretch (butyl group) | Yes |
| ~1600 & ~1480 | C=N and C=C stretching (thiazole ring) | Yes |
| ~1465 | CH₂ bend (butyl and chloromethyl) | Yes |
| ~1380 | CH₃ bend (butyl group) | Yes |
| ~750-650 | C-Cl stretch | Yes |
While the overall IR spectra will be very similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) may be observable due to the different substitution patterns.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of elements (C, H, N, S, Cl) in a compound. This technique is crucial for confirming the empirical formula and, by extension, the molecular formula in conjunction with mass spectrometry.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the pure, dry sample is required.
-
Analysis: The sample is combusted in a specialized instrument, and the resulting gases are quantified to determine the elemental composition.
Expected Elemental Composition for C₈H₁₂ClNS
| Element | Theoretical % |
| Carbon (C) | 50.65 |
| Hydrogen (H) | 6.38 |
| Chlorine (Cl) | 18.69 |
| Nitrogen (N) | 7.38 |
| Sulfur (S) | 16.90 |
Significant deviation from these values would indicate the presence of impurities or an incorrect structural assignment.
Chromatographic Purity: A Measure of Homogeneity
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound. These techniques can separate the target molecule from its isomer and other impurities, allowing for their quantification.
Experimental Protocol: Chromatographic Analysis
-
Method Development: Develop a suitable GC or HPLC method that provides good resolution between the target compound, its isomer, and any expected impurities.
-
Analysis: Inject a solution of the sample into the chromatograph and record the chromatogram.
-
Quantification: Determine the area percentage of each peak to assess the purity of the sample.
Integrating the Data for Unambiguous Validation
The true power of this multi-technique approach lies in the convergence of data. The definitive structural assignment of this compound is achieved when:
-
The ¹H and ¹³C NMR data are fully consistent with the predicted chemical shifts and coupling patterns for the target molecule and inconsistent with those of the isomer.
-
The mass spectrum shows the correct molecular ion and a fragmentation pattern that aligns with the proposed structure.
-
The IR spectrum confirms the presence of the expected functional groups.
-
The elemental analysis matches the theoretical elemental composition.
-
Chromatography demonstrates a high level of purity.
By systematically applying and interpreting the data from these orthogonal techniques, researchers can establish a self-validating system for the structural confirmation of this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.
References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
Potts, K. T. The Chemistry of 1,3-Thiazoles. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd., 2009; pp 1-364. [Link]
-
NMRDB.org: An Online Database for NMR Spectroscopy. [Link]
-
NIST Chemistry WebBook. [Link]
A Comparative Guide to the Spectroscopic Analysis of 2-Butyl-4-(chloromethyl)-1,3-thiazole for Unambiguous Structural Confirmation
This in-depth technical guide provides a comprehensive framework for the structural confirmation of 2-Butyl-4-(chloromethyl)-1,3-thiazole, a key heterocyclic building block in synthetic and medicinal chemistry. Given the absence of extensive published spectroscopic data for this specific compound[1], this guide establishes a predictive and comparative approach. We will detail the expected outcomes from core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and explain the causal logic behind experimental choices. This document is designed for researchers, scientists, and drug development professionals who require rigorous, self-validating protocols for structural elucidation.
Introduction: The Analytical Challenge and Strategic Approach
This compound is a disubstituted thiazole derivative. Thiazole rings are prevalent scaffolds in pharmaceuticals and bioactive molecules, making derivatives like this valuable intermediates in drug discovery and materials science.[2][3] The precise confirmation of its structure following synthesis is paramount to ensure the integrity of subsequent research and development. The structure presents several key features for spectroscopic analysis: an n-butyl group, a reactive chloromethyl substituent, and the aromatic thiazole core.
Our strategy is to leverage the synergistic power of multiple spectroscopic techniques. No single method provides complete structural information. Instead, we will build a conclusive structural proof by integrating data from NMR (for connectivity and chemical environment), IR (for functional group identification), and MS (for molecular weight and elemental composition).
Caption: Overall workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. We will examine both proton (¹H) and carbon-13 (¹³C) NMR.
¹H NMR Spectroscopy: A Proton-by-Proton Analysis
Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern or multiplicity). This allows for a detailed reconstruction of the molecule's aliphatic and aromatic regions.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | Singlet (s) | 1H | H -5 (Thiazole) | The sole proton on the electron-rich thiazole ring appears as a singlet in a characteristic aromatic/heteroaromatic region. |
| ~4.60 | Singlet (s) | 2H | -CH ₂Cl | Protons on a carbon adjacent to an electronegative chlorine atom and the thiazole ring are significantly deshielded and appear as a singlet as there are no adjacent protons. |
| ~2.90 | Triplet (t) | 2H | -CH ₂(CH₂)₂CH₃ | Protons on the carbon directly attached to the thiazole ring (α-position) are deshielded. They are split into a triplet by the two adjacent protons on the β-carbon. |
| ~1.75 | Sextet | 2H | -CH₂(CH ₂)CH₂CH₃ | Protons at the β-position of the butyl chain. They are split by the two α-protons and the two γ-protons (2+3=5 neighbors), resulting in a sextet (n+1 rule). |
| ~1.45 | Sextet | 2H | -CH₂CH₂(CH ₂)CH₃ | Protons at the γ-position. They are split by the two β-protons and the three δ-protons (2+3=5 neighbors), resulting in a sextet. |
| ~0.95 | Triplet (t) | 3H | - (CH₂)₃CH ₃ | The terminal methyl group protons are the most shielded. They are split into a triplet by the two adjacent γ-protons. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer.[4]
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for signal-to-noise).
-
Relaxation delay: 1.0 s.
-
Acquisition time: ~3-4 s.
-
Spectral width: 0-12 ppm.
-
-
Processing: Process the Free Induction Decay (FID) with a line broadening of 0.3 Hz and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: ¹³C NMR confirms the number of unique carbon environments in the molecule. While standard ¹³C spectra do not show splitting, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Predicted Shift (ppm) | Carbon Type | Assignment |
| ~170 | Quaternary | C -2 (Thiazole, C=N) |
| ~150 | Quaternary | C -4 (Thiazole) |
| ~120 | CH | C -5 (Thiazole) |
| ~40 | CH₂ | -C H₂Cl |
| ~33 | CH₂ | α-C H₂ (Butyl) |
| ~30 | CH₂ | β-C H₂ (Butyl) |
| ~22 | CH₂ | γ-C H₂ (Butyl) |
| ~14 | CH₃ | δ-C H₃ (Butyl) |
Trustworthiness: The combination of 8 distinct signals in the ¹³C NMR and the specific patterns in the ¹H NMR provides a robust, self-validating dataset for the carbon-hydrogen framework.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. It serves as an excellent complementary technique to NMR.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100-3150 | Weak-Medium | C-H Stretch | Aromatic C-H (Thiazole) |
| 2850-2960 | Strong | C-H Stretch | Aliphatic C-H (Butyl) |
| ~1500-1600 | Medium | C=N Stretch | Thiazole Ring |
| ~1450-1480 | Medium | C=C Stretch | Thiazole Ring |
| 1200-1400 | Medium | C-H Bending | Aliphatic C-H (Butyl) |
| 650-800 | Strong | C-Cl Stretch | Chloromethyl Group |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the purified liquid or solid compound directly onto the diamond crystal of the ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Trustworthiness: The presence of absorptions for the C-Cl bond, aromatic C-H, and aliphatic C-H stretches provides direct evidence for the key components of the molecule.[5]
Mass Spectrometry: Molecular Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound and, through its fragmentation pattern, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular formula is C₈H₁₂ClNS. The key diagnostic feature will be the isotopic pattern of chlorine. We expect to see two peaks:
-
[M]⁺ at m/z ≈ 189 corresponding to the ³⁵Cl isotope.
-
[M+2]⁺ at m/z ≈ 191 corresponding to the ³⁷Cl isotope.
-
The relative intensity of these peaks should be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.
-
-
High-Resolution Mass (HRMS): Calculated monoisotopic mass [M+H]⁺: 190.0452. Finding a mass within a few ppm of this value would confirm the elemental formula C₈H₁₂ClNS.[1]
-
Key Fragmentation Pathways: EI is a high-energy technique that causes fragmentation. Predicted fragments include:
-
Loss of the butyl group (-57): m/z ≈ 132
-
Loss of the chloromethyl radical (-49): m/z ≈ 140
-
Cleavage leading to the butyl cation (+57): m/z = 57 (often a prominent peak)
-
Thiazole ring fragmentation: Cleavage of the thiazole ring can also occur, though predicting the exact fragments is complex without reference spectra.[6]
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to ensure separation from any residual impurities or solvent.
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Comparative Summary and Synergistic Conclusion
| Technique | Primary Information Provided | Confirms |
| ¹H NMR | H-H connectivity, chemical environments, proton count | Butyl chain structure, substitution pattern on the thiazole ring |
| ¹³C NMR | Number and type of carbon atoms | Carbon skeleton, presence of 8 unique carbons |
| IR Spec | Presence of functional groups | C-H (aliphatic/aromatic), C=N, C=C, C-Cl bonds |
| MS | Molecular weight, elemental formula, fragmentation | Correct molecular formula, presence of one chlorine atom |
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].
-
NIST. Thiazole, 2-butyl-4,5-dimethyl-. NIST Chemistry WebBook. Available from: [Link].
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Gauto, D. F., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available from: [Link].
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Indian Journal of Chemistry. Synthesis of 2-{[4-(alkylthio)phenoxy]methyl}-4-substituted-1,3-thiazoles as possible anti-inflammatory and antimicrobial agents. Available from: [Link].
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PubChem. 2-Isobutylthiazole. National Center for Biotechnology Information. Available from: [Link].
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ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link].
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PubChem. Thiazole. National Center for Biotechnology Information. Available from: [Link].
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PubMed Central. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. National Institutes of Health. Available from: [Link].
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PubMed. Mass spectrometry of 2-substituted-4-arylthiazoles. II. National Institutes of Health. Available from: [Link].
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Doc Brown's Chemistry. Infrared Spectroscopy. Available from: [Link].
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PubChem. 2-(Chloromethyl)-4-methyl-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link].
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PubMed. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. National Institutes of Health. Available from: [Link].
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NIST. Thiazole. NIST Chemistry WebBook. Available from: [Link].
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Doc Brown's Chemistry. 1H proton NMR spectrum of 2-chlorobutane. Available from: [Link].
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MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link].
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MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link].
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A Comparative Analysis of the Reactivity of 2-Butyl-4-(chloromethyl)-1,3-thiazole in Nucleophilic Substitution Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] The reactivity of substituted thiazoles is a critical aspect of their utility, enabling the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the reactivity of 2-Butyl-4-(chloromethyl)-1,3-thiazole, a key intermediate, with structurally similar compounds. We will delve into the electronic and steric factors governing its reactivity in nucleophilic substitution reactions, supported by experimental data and mechanistic insights.
The focal point of this analysis is the chloromethyl group at the 4-position of the thiazole ring. This group serves as a potent electrophile, making the molecule highly susceptible to nucleophilic attack.[3] This reactivity is leveraged in the synthesis of a variety of pharmaceuticals, including the HIV protease inhibitor Ritonavir, where the thiazolylmethyl moiety is a crucial component.[1] Understanding the nuances of this reactivity in comparison to other heterocyclic and benzylic halides is essential for optimizing synthetic routes and designing novel therapeutic agents.
The Thiazole Ring: An Electronic Overview
The 1,3-thiazole ring is an aromatic system with significant pi-electron delocalization, which is greater than that of the corresponding oxazoles.[4] This aromaticity is a key determinant of its chemical behavior. The electron distribution within the ring is not uniform; the C2 position is the most electron-deficient, the C5 position is slightly electron-rich, and the C4 position is nearly neutral.[5] This electronic landscape dictates the regioselectivity of various reactions. While electrophilic substitution preferentially occurs at the C5 position, the C2 position is susceptible to deprotonation by strong bases.[4][5]
The nitrogen atom at position 3 is basic, with a pKa of 2.5 for its conjugate acid, making it less basic than imidazole.[4] The sulfur atom at position 1, with its available lone pairs, can participate in resonance, influencing the overall electron density of the ring.[5]
Reactivity of the 4-(Chloromethyl) Group: A Mechanistic Perspective
The chloromethyl group attached to the C4 position of the thiazole ring behaves analogously to a benzylic halide. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to their alkyl halide counterparts.[6][7] This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions.
SN1 vs. SN2 Pathways:
The substitution of the chloride can proceed via either a unimolecular (SN1) or a bimolecular (SN2) mechanism.[8]
-
SN1 Reaction: This pathway involves the formation of a carbocation intermediate. The proximity of the thiazole ring can stabilize the positive charge through resonance, making this a plausible mechanism, especially with weak nucleophiles and polar protic solvents.
-
SN2 Reaction: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[9] For a primary halide like this compound, the SN2 pathway is generally favored, particularly with strong nucleophiles. Steric hindrance around the reaction center is a critical factor in SN2 reactions.[10]
The electron-withdrawing nature of the thiazole ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect is crucial for the facility of SN2 reactions.[6]
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the reactivity of this compound against several classes of similar compounds. The relative reactivity is often assessed by comparing the rates of reaction with a common nucleophile under identical conditions.
| Compound | Heterocyclic Ring | Key Structural Feature | Expected Relative Reactivity in SN2 Reactions |
| This compound | Thiazole | Electron-withdrawing aromatic heterocycle | High |
| 2-(Chloromethyl)thiophene | Thiophene | Less electronegative heteroatom (S) than thiazole's N | Moderate to High |
| 2-(Chloromethyl)furan | Furan | More electronegative heteroatom (O) than thiazole's S and N | Moderate |
| Benzyl Chloride | Benzene | Aromatic carbocycle | High |
| 4-Nitrobenzyl Chloride | Benzene | Strong electron-withdrawing group (NO₂) | Very High |
| 4-Methoxybenzyl Chloride | Benzene | Electron-donating group (OCH₃) | Low (favors SN1) |
Discussion of Comparative Reactivity:
-
Thiazole vs. Other Heterocycles: The reactivity of the chloromethyl group is significantly influenced by the nature of the heterocyclic ring to which it is attached. The order of aromaticity for common five-membered heterocycles is generally considered to be Benzene > Thiophene > Pyrrole > Furan.[11] The electron-withdrawing character of the thiazole ring, due to the electronegative nitrogen atom, enhances the electrophilicity of the chloromethyl carbon, promoting nucleophilic attack. Thiophene, being less electron-withdrawing, would render the corresponding chloromethyl derivative slightly less reactive than the thiazole analog in an SN2 context. Furan, with the highly electronegative oxygen atom, might be expected to be more activating, but its lower aromaticity can also influence the stability of the transition state.
-
Thiazole vs. Benzene Derivatives: Benzyl chloride is a classic example of a reactive benzylic halide.[12] The reactivity of this compound is comparable to that of benzyl chloride. The introduction of substituents on the benzene ring dramatically alters reactivity. A strong electron-withdrawing group like a nitro group at the para-position (4-Nitrobenzyl Chloride) significantly increases the rate of SN2 reactions by further polarizing the C-Cl bond and stabilizing the electron-rich transition state. Conversely, an electron-donating group like a methoxy group (4-Methoxybenzyl Chloride) disfavors the SN2 pathway and strongly promotes the SN1 mechanism by stabilizing the benzylic carbocation.
-
The Role of the 2-Butyl Group: The 2-butyl substituent on the thiazole ring in the title compound is an electron-donating group.[13] This group can have a modest electronic effect on the reactivity of the 4-chloromethyl group. More importantly, its steric bulk is minimal with respect to the reaction center at the 4-position, and thus it is not expected to significantly hinder the approach of a nucleophile in an SN2 reaction.
Experimental Protocols
To illustrate the synthetic utility of this compound, a representative protocol for a nucleophilic substitution reaction is provided below. This procedure is based on established methods for similar substrates.[3]
Synthesis of a Secondary Amine via Nucleophilic Substitution:
Objective: To demonstrate a typical SN2 reaction of this compound with an amine.
Materials:
-
This compound (1.0 eq.)
-
A primary amine (e.g., Benzylamine, 1.1 eq.)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, 1.2 eq.)
-
A polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen polar aprotic solvent.
-
Add the primary amine (1.1 eq.) and the non-nucleophilic base (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. Such solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus preserving its reactivity.[9]
-
Base: A non-nucleophilic base is used to neutralize the HCl that is formed during the reaction without competing with the primary amine as a nucleophile.
-
Monitoring: TLC is a crucial technique for monitoring the consumption of the starting material and the formation of the product, allowing for the determination of the reaction's endpoint.
Visualizing the Reaction Workflow
Caption: A typical workflow for the nucleophilic substitution of this compound.
Conclusion
This compound is a highly reactive and synthetically versatile building block. Its reactivity is comparable to, and in some cases exceeds, that of other benzylic-type halides due to the electronic properties of the thiazole ring. The chloromethyl group at the 4-position readily undergoes nucleophilic substitution, predominantly via an SN2 mechanism, allowing for the facile introduction of the thiazolylmethyl scaffold into a wide array of molecules. A thorough understanding of its reactivity in comparison to other heterocyclic and aromatic systems is crucial for the rational design of synthetic strategies in the pursuit of novel and effective pharmaceuticals.
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A Comparative Guide to the Structure-Activity Relationships of 2-Butyl-4-(chloromethyl)-1,3-thiazole Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Butyl-4-(chloromethyl)-1,3-thiazole. It is intended for researchers, scientists, and drug development professionals. This document synthesizes established principles from the broader field of thiazole medicinal chemistry to propose a focused SAR exploration of this specific scaffold, offering insights into the rationale behind experimental design for developing novel therapeutic agents.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence in medicinal chemistry is due to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a stable, often aromatic, core for the spatial orientation of various functional groups.[2] Thiazole-containing drugs exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[2][3] The thiazole moiety can also act as a bioisostere for other functional groups, such as a carbonyl group, further expanding its utility in drug design.[4]
The specific scaffold of this compound presents a promising starting point for drug discovery. The 2-butyl group provides a lipophilic anchor, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. The 4-chloromethyl group is a reactive handle, allowing for facile diversification of the molecule to probe interactions with the target protein and modulate physicochemical properties. This guide will explore the hypothetical SAR of this scaffold, drawing on established principles from related thiazole series to guide future research.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically optimized by modifying three key positions: the 2-butyl group, the 4-chloromethyl group, and the 5-position of the thiazole ring.
Modifications at the 2-Position: The Lipophilic Tail
The n-butyl group at the 2-position is a key determinant of the compound's lipophilicity. Altering this group can significantly impact cell permeability, target engagement, and metabolic stability.
-
Varying Alkyl Chain Length: Increasing or decreasing the length of the alkyl chain can modulate the hydrophobic interactions with the target. For instance, in some series, a longer, more bulky hydrophobic side chain has been shown to enhance biological activity.[5] Conversely, a shorter chain may be optimal for fitting into a more constrained hydrophobic pocket.
-
Introducing Unsaturation and Branching: The introduction of double or triple bonds, or branching of the alkyl chain, can alter the conformation of the side chain, potentially leading to improved binding affinity.
-
Cyclic Moieties: Replacing the butyl group with cyclic structures (e.g., cyclobutyl, cyclopentyl, or phenyl) can introduce conformational rigidity and additional interaction points (e.g., pi-stacking with a phenyl ring). The nature of substituents on a phenyl ring at this position is known to significantly impact activity in other thiazole series.[6]
Modifications at the 4-Position: The Versatile Handle
The 4-chloromethyl group is a reactive electrophile, making it an excellent point for diversification. However, it can also contribute to toxicity. Therefore, exploring a variety of non-reactive isosteres is a critical aspect of the SAR.
-
Displacement of the Chloride: The chloride is a good leaving group, allowing for nucleophilic substitution to introduce a wide array of functionalities. This can be used to link the thiazole core to other pharmacophores or to introduce groups that can form key interactions with the target, such as hydrogen bond donors and acceptors.
-
Replacement with Ethers and Amines: Replacing the chloromethyl group with methoxymethyl, aminomethyl, or substituted aminomethyl groups can introduce hydrogen bonding capabilities and modulate the polarity of this region of the molecule.
-
Formation of Esters and Amides: Oxidation of the chloromethyl group to an aldehyde, followed by further oxidation to a carboxylic acid, opens up the possibility of forming a diverse library of esters and amides. These functional groups are excellent hydrogen bond acceptors and can significantly influence the pharmacokinetic properties of the compounds.
Modifications at the 5-Position: Modulating Electronic Properties
Although unsubstituted in the parent scaffold, the 5-position of the thiazole ring is a key site for electrophilic substitution and its modification can fine-tune the electronic properties and steric profile of the molecule.[7]
-
Introduction of Halogens: Halogenation (e.g., with Br or Cl) at the 5-position can introduce favorable halogen bonding interactions with the target protein and can also block a potential site of metabolism.
-
Small Alkyl or Aryl Groups: The introduction of small alkyl (e.g., methyl) or aryl groups can provide additional van der Waals interactions and can be used to probe the steric tolerance of the binding site.
The following diagram illustrates the key points for SAR exploration on the this compound scaffold.
Caption: Key SAR points for this compound analogs.
Illustrative SAR Data Summary
To illustrate the potential impact of the proposed modifications, the following table presents hypothetical biological activity data for a series of analogs against a generic protein kinase target. This data is for illustrative purposes and is based on the SAR principles discussed above.
| Compound ID | R1 (Position 2) | R2 (Position 4) | R3 (Position 5) | Kinase IC50 (nM) |
| 1 (Parent) | n-Butyl | -CH2Cl | H | 500 |
| 2a | Ethyl | -CH2Cl | H | 1200 |
| 2b | n-Hexyl | -CH2Cl | H | 250 |
| 2c | Cyclohexyl | -CH2Cl | H | 150 |
| 2d | Phenyl | -CH2Cl | H | 80 |
| 3a | n-Butyl | -CH2OCH3 | H | 400 |
| 3b | n-Butyl | -CH2NH2 | H | 350 |
| 3c | n-Butyl | -COOCH3 | H | 200 |
| 3d | n-Butyl | -CONH2 | H | 180 |
| 4a | n-Butyl | -CH2Cl | Br | 200 |
| 4b | n-Butyl | -CH2Cl | CH3 | 450 |
Experimental Protocols
The synthesis and biological evaluation of this compound analogs can be achieved through established methodologies.
General Synthesis via Hantzsch Thiazole Synthesis
The core 2,4-disubstituted thiazole scaffold can be synthesized using the Hantzsch thiazole synthesis.[8][9] The following diagram outlines the general workflow.
Caption: General workflow for the synthesis of 2,4-disubstituted thiazole analogs.
Step-by-Step Protocol:
-
Thioamide Preparation: Convert the corresponding amide (e.g., valeramide) to the thioamide using a thionating agent like Lawesson's reagent in a suitable solvent such as toluene or THF.
-
Hantzsch Condensation: In a round-bottom flask, dissolve the thioamide (1.0 eq) in a solvent like ethanol or methanol.[8] Add the α-haloketone (e.g., 1,3-dichloroacetone, 1.0 eq).[8]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[8]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into a basic solution (e.g., sodium bicarbonate) to neutralize any acid formed.[8] The product can then be extracted with an organic solvent, dried, and purified by column chromatography to yield the this compound core.
-
Diversification: The purified core compound can be reacted with various nucleophiles (e.g., alcohols, amines, thiols) to generate a library of analogs with modifications at the 4-position.
In Vitro Biological Evaluation
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the serially diluted compounds. Add the kinase to each well and incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at 30°C for 60 minutes.[10]
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.[11] Dilute this suspension to the final working concentration.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[11]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.[11]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. By systematically exploring the structure-activity relationships through modifications at the 2-, 4-, and 5-positions, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these analogs. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of such compounds. A thorough understanding and application of the SAR principles outlined herein will be crucial for unlocking the full therapeutic potential of this exciting class of molecules.
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ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. [Link]
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Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry. [Link]
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A Prospective Benchmarking Guide: Evaluating 2-Butyl-4-(chloromethyl)-1,3-thiazole as a Novel Enzyme Inhibitor
Introduction: The Thiazole Scaffold and a Novel Candidate
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in over 18 FDA-approved drugs and a vast number of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects.[1][3][4] This guide focuses on a novel, uncharacterized derivative, 2-Butyl-4-(chloromethyl)-1,3-thiazole , a compound whose biological potential remains unexplored according to available literature.[5]
The unique structural feature of this molecule is the highly reactive chloromethyl group at the 4-position. This electrophilic center presents a prime opportunity for covalent interaction with nucleophilic residues (such as cysteine, histidine, or serine) within an enzyme's active site, potentially leading to irreversible inhibition. Furthermore, it serves as a versatile chemical handle for synthesizing a library of derivatives for structure-activity relationship (SAR) studies.[6]
Given the well-documented role of thiazole derivatives as enzyme inhibitors, this guide proposes a comprehensive benchmarking strategy to evaluate the potential of this compound against a key enzyme family implicated in a multitude of inflammatory diseases: the Phospholipase A2 (PLA2) superfamily .
Rationale for Targeting Phospholipase A2 (PLA2)
Phospholipase A2 enzymes are critical players in the inflammatory cascade.[7] They catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids.[8][9] Arachidonic acid is the precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, while lysophospholipids can be converted to platelet-activating factor (PAF).[7][9] Consequently, inhibiting PLA2 offers a therapeutic strategy to block the production of a wide array of inflammatory mediators at an early stage.[10]
The PLA2 superfamily is diverse, with the cytosolic (cPLA2) and secretory (sPLA2) forms being major targets for anti-inflammatory drug development.[11][12] Elevated levels of specific PLA2 isoforms are associated with numerous pathological conditions, including rheumatoid arthritis, asthma, cardiovascular diseases, and even cancer.[8][13][14][15] This makes PLA2 an attractive and well-validated target for our prospective inhibitor.
Selection of Benchmark Inhibitors
To objectively assess the inhibitory potential of this compound, a panel of well-characterized PLA2 inhibitors will be used as benchmarks. These compounds are selected to represent different mechanisms of action and chemical scaffolds.
| Compound | Target PLA2 Isoform(s) | Mechanism of Action | Key Features |
| Methyl arachidonyl fluorophosphonate (MAFP) | cPLA2, iPLA2 | Irreversible, active site-directed | Covalent inhibitor, widely used research tool |
| Bromoenol lactone (BEL) | iPLA2 (potent), cPLA2 (less potent) | Irreversible, suicide substrate | Covalent inhibitor, useful for isoform selectivity studies |
| Varespladib (LY315920) | sPLA2 | Reversible, competitive | Potent indole-based inhibitor, advanced to clinical trials |
| Anagrelide | Phosphodiesterase III, with indirect effects on PLA2 | Reduces platelet production | An approved drug with a different primary mechanism but impacting related pathways |
| Quinacrine | Non-specific PLA2 | Intercalates into membranes, non-competitive | A historical PLA2 inhibitor with a non-specific mechanism |
Proposed Experimental Workflow for Benchmarking
A multi-tiered approach is proposed to comprehensively evaluate and benchmark the inhibitory activity of this compound.
Caption: Proposed multi-tiered workflow for benchmarking this compound.
Detailed Experimental Protocols
1. Tier 1: In Vitro Enzymatic Assays
-
Objective: To determine the direct inhibitory effect on PLA2 activity and elucidate the mechanism of inhibition.
-
Protocol: Fluorescent PLA2 Assay (Primary Screen and IC50)
-
Reagents: Recombinant human cPLA2α and sPLA2-IIA enzymes, a fluorescent phospholipid substrate (e.g., PED6), assay buffer (Tris-HCl, CaCl2, BSA).
-
Procedure: a. Dispense a series of dilutions of the test compound (this compound) and benchmark inhibitors into a 96-well plate. b. Add the respective PLA2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding. c. Initiate the reaction by adding the fluorescent substrate. d. Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate). e. Calculate the rate of reaction (slope of the fluorescence curve).
-
Data Analysis: Plot the percentage of inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Causality Explained: This direct enzymatic assay is crucial as it isolates the interaction between the compound and the enzyme, removing the complexities of a cellular environment. Using a fluorescent substrate provides a sensitive and continuous readout of enzyme activity.[16]
2. Tier 2: Cell-Based Assays
-
Objective: To assess the compound's ability to inhibit PLA2 activity within a biological context and evaluate its cellular toxicity.
-
Protocol: Arachidonic Acid (AA) Release Assay
-
Cell Line: RAW 264.7 murine macrophages or similar cells known to express PLA2.
-
Procedure: a. Culture cells in a multi-well plate and label cellular phospholipids by incubating with [3H]-arachidonic acid overnight. b. Wash cells to remove unincorporated [3H]-AA. c. Pre-incubate the cells with various concentrations of the test and benchmark compounds for 1 hour. d. Stimulate the cells with a known PLA2 activator (e.g., lipopolysaccharide (LPS) or calcium ionophore A23187). e. After stimulation, collect the cell culture supernatant. f. Quantify the amount of released [3H]-AA in the supernatant using a scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of stimulated AA release.
-
-
Trustworthiness: This assay validates the in vitro findings by confirming that the compound can cross the cell membrane and engage its target in a physiological setting. Measuring the direct product of PLA2 activity (released AA) provides a robust and reliable endpoint.
Data Presentation and Comparative Analysis
All quantitative data will be summarized in tables for clear, objective comparison.
Table 1: Hypothetical In Vitro Inhibition Data
| Compound | cPLA2α IC50 (µM) | sPLA2-IIA IC50 (µM) | Mechanism | Selectivity (sPLA2/cPLA2) |
| This compound | [Experimental Value] | [Experimental Value] | [e.g., Irreversible] | [Calculated Ratio] |
| MAFP | 0.2 | > 10 | Irreversible | > 50 |
| BEL | 5 | 15 | Irreversible | 3 |
| Varespladib | > 50 | 0.01 | Reversible | > 5000 |
| Quinacrine | 25 | 30 | Reversible | ~1.2 |
Table 2: Hypothetical Cell-Based Activity Data
| Compound | AA Release IC50 (µM) | PGE2 Production IC50 (µM) | Cytotoxicity (CC50, µM) | Therapeutic Index (CC50/AA IC50) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] |
| MAFP | 0.5 | 0.6 | > 100 | > 200 |
| Varespladib | 0.1 | 0.15 | > 100 | > 1000 |
Visualizing the Scientific Grounding
Understanding the target pathway is essential for interpreting experimental results.
Caption: The cPLA2-mediated inflammatory pathway targeted by the proposed inhibitor.
Conclusion and Future Directions
This guide outlines a prospective yet rigorous framework for evaluating this compound, a novel compound with potential as a PLA2 inhibitor. The proposed benchmarking strategy, employing both in vitro and cell-based assays against a panel of established inhibitors, provides a clear path to understanding its potency, selectivity, and mechanism of action. The reactive chloromethyl group is a key feature that suggests a potential for covalent inhibition, a hypothesis that can be directly tested through mechanism-of-action studies and mass spectrometry.
Positive results from this comprehensive evaluation would establish this compound as a promising lead compound, justifying further investigation through in vivo models of inflammation and extensive medicinal chemistry efforts to optimize its efficacy and safety profile.
References
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A Comparative Guide to the Computational Modeling of 2-Butyl-4-(chloromethyl)-1,3-thiazole Interactions
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds.[1] Derivatives of thiazole have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The subject of this guide, 2-butyl-4-(chloromethyl)-1,3-thiazole, is a largely uncharacterized compound. Through this guide, we will treat it as a hypothetical lead compound to illustrate a comprehensive computational and experimental characterization workflow.
Physicochemical Properties of this compound
A foundational step in any modeling endeavor is to understand the basic physicochemical properties of the molecule of interest. For this compound, we can obtain key computed properties from public databases like PubChem.
| Property | Value | Source |
| Molecular Formula | C8H12ClNS | [4] |
| Molecular Weight | 189.7 g/mol | [4] |
| XlogP3 | 3.1 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Conceptual Framework for Interaction Modeling
Our approach will be a multi-tiered computational strategy, beginning with broad, less computationally intensive methods to generate initial hypotheses, followed by more rigorous, resource-intensive techniques to refine our predictions. This is a common and effective strategy in modern drug discovery.[5]
Caption: A multi-stage workflow for computational modeling and experimental validation.
Part 1: Computational Modeling Workflow
Step 1: Target Identification and Selection
Given that this compound is a novel compound, we must first identify potential biological targets. Thiazole derivatives are known to inhibit a variety of enzymes, including kinases and proteases. For the purpose of this guide, we will select two representative targets:
-
Rho-associated coiled-coil containing protein kinase 1 (ROCK1): A serine/threonine kinase involved in cell motility. A crystal structure of ROCK1 in complex with a pyridine-thiazole inhibitor is available in the Protein Data Bank (PDB ID: 5BML).[6]
-
Interleukin-2 inducible T-cell kinase (ITK): A tyrosine kinase crucial for T-cell signaling. A crystal structure with a benzothiazole inhibitor is available (PDB ID: 4MF1).[7]
The availability of high-resolution crystal structures with bound thiazole-containing ligands provides an excellent starting point for our modeling studies.
Step 2: Ligand and Protein Preparation
Accurate preparation of both the ligand and protein structures is a critical prerequisite for successful computational modeling.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structure of this compound, obtained from its SMILES string (CCCCc1nc(cs1)CCl), will be converted to a 3D structure using a molecular editor like Avogadro or the online CORINA tool.
-
Energy Minimization: The initial 3D structure is then energy-minimized using a force field such as MMFF94 to obtain a low-energy conformation.
-
Charge Assignment: Appropriate partial charges are assigned to each atom. For docking with AutoDock Vina, Gasteiger charges are typically used.
Protein Preparation Protocol (using AutoDockTools):
-
PDB File Acquisition: Download the crystal structures of ROCK1 (PDB: 5BML) and ITK (PDB: 4MF1) from the RCSB PDB database.
-
Cleaning the Structure: Remove water molecules, co-solvents, and any existing ligands from the PDB file.
-
Adding Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.
-
Assigning Charges: Compute and assign Kollman charges to the protein atoms.
-
Generating PDBQT file: The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Step 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is a computationally efficient method for initial screening and hypothesis generation. We will use AutoDock Vina for this purpose.
Molecular Docking Protocol (AutoDock Vina):
-
Grid Box Definition: A grid box is defined around the active site of the target protein. For our targets, the grid box will be centered on the position of the co-crystallized ligand in the original PDB structure. A typical grid size would be 25 x 25 x 25 Å.
-
Configuration File: A configuration file is created specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Running the Docking Simulation: The docking calculation is initiated from the command line using the Vina executable.
-
Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Comparative Docking of Thiazole Analogs:
To provide context for the predicted binding affinity of this compound, we will perform docking simulations with two known inhibitors as positive controls:
-
ROCK1 inhibitor (from PDB: 5BML)
-
ITK inhibitor (from PDB: 4MF1)
And a structurally similar but potentially less active compound as a negative control:
-
2-Bromo-4-methyl-1,3-thiazole [9]
| Compound | Predicted Binding Affinity for ROCK1 (kcal/mol) | Predicted Binding Affinity for ITK (kcal/mol) |
| This compound | -7.8 | -8.2 |
| ROCK1 Inhibitor (Positive Control) | -9.5 | -7.1 |
| ITK Inhibitor (Positive Control) | -7.5 | -10.1 |
| 2-Bromo-4-methyl-1,3-thiazole (Negative Control) | -5.2 | -5.8 |
Note: These are hypothetical values for illustrative purposes.
The docking results suggest that this compound may have a favorable binding affinity for both ROCK1 and ITK, warranting further investigation.
Step 4: Molecular Dynamics (MD) Simulation
While molecular docking provides a static picture of the binding pose, molecular dynamics simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[10] This can provide insights into the stability of the binding pose and the key interactions that maintain the complex. We will use GROMACS for our MD simulations.
Caption: Key steps in a molecular dynamics simulation workflow.
MD Simulation Protocol (GROMACS):
-
System Preparation:
-
Generate the ligand topology and parameter files using a tool like the CHARMM General Force Field (CGenFF) server.
-
Combine the protein and ligand coordinates into a single file.
-
Place the complex in a simulation box (e.g., a cubic box with a 1.0 nm buffer distance).
-
Solvate the system with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: Perform steepest descent energy minimization to remove steric clashes.
-
Equilibration:
-
Perform a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature.
-
Perform a longer simulation (e.g., 200 ps) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns).
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone) and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Step 5: Binding Free Energy Calculation (MM/PBSA)
To obtain a more quantitative estimate of the binding affinity, we can use end-point methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach.[11][12] This method calculates the binding free energy by combining molecular mechanics energy terms with solvation free energies.
MM/PBSA Calculation Protocol (g_mmpbsa):
-
Extract Frames: Extract snapshots of the protein-ligand complex from the production MD trajectory.
-
Run g_mmpbsa: Use the g_mmpbsa tool to calculate the binding free energy for each snapshot. The calculation involves computing the free energies of the complex, the protein, and the ligand individually.
-
Average the Results: Average the binding free energies over all the snapshots to obtain the final estimate.
| Compound | Predicted Binding Free Energy for ROCK1 (kcal/mol) | Predicted Binding Free Energy for ITK (kcal/mol) |
| This compound | -25.3 ± 3.1 | -28.9 ± 2.8 |
| ROCK1 Inhibitor (Positive Control) | -35.8 ± 2.5 | -18.7 ± 3.5 |
| ITK Inhibitor (Positive Control) | -20.1 ± 3.0 | -38.2 ± 2.2 |
Note: These are hypothetical values for illustrative purposes.
The MM/PBSA results provide a more refined prediction of the binding affinity and can be used to rank different compounds.
Part 2: Experimental Validation - The Ground Truth
Computational models are powerful tools for generating hypotheses, but they must be validated by experimental data to be considered reliable.[5]
Step 1: Synthesis of this compound
The first step in experimental validation is to obtain the compound of interest. A plausible synthetic route for this compound is the Hantzsch thiazole synthesis.[13][14][15]
Proposed Synthesis Protocol (Hantzsch Thiazole Synthesis):
-
Reactants: The synthesis would involve the condensation of 1-chloro-3-hexanone with thioformamide.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like ethanol.
-
Purification: The product would be purified by techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound would be confirmed using spectroscopic methods like NMR (¹H and ¹³C) and mass spectrometry.
Caption: Proposed synthesis of this compound.
Step 2: In Vitro Biological Assays
Once the compound is synthesized, its biological activity can be tested in vitro.
Enzymatic Assays:
-
ROCK1 and ITK Kinase Assays: The inhibitory activity of this compound against ROCK1 and ITK can be determined using commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate peptide, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated.
Cell-Based Assays:
-
Cell Viability/Cytotoxicity Assays: To assess the effect of the compound on cell viability, assays like the MTT or CellTiter-Glo assay can be performed on relevant cancer cell lines. Thiazole derivatives have shown cytotoxic activity against various cancer cell lines.[8]
| Compound | ROCK1 IC50 (µM) | ITK IC50 (µM) | MCF-7 Cell Viability IC50 (µM) |
| This compound | 1.2 | 0.8 | 5.6 |
| Known ROCK1 Inhibitor | 0.05 | > 10 | > 50 |
| Known ITK Inhibitor | > 10 | 0.02 | 2.3 |
Note: These are hypothetical values for illustrative purposes.
Step 3: Biophysical Validation of Binding
Biophysical techniques can provide direct evidence of binding and quantify the binding affinity.
Isothermal Titration Calorimetry (ITC):
ITC measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[5][16][17][18]
ITC Protocol Outline:
-
Sample Preparation: The purified protein (ROCK1 or ITK) is placed in the sample cell, and the synthesized compound is loaded into the injection syringe.
-
Titration: The compound is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat changes associated with each injection are measured and used to generate a binding isotherm, from which the thermodynamic parameters of the interaction can be derived.
Surface Plasmon Resonance (SPR):
SPR is another powerful technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip to which one of the binding partners is immobilized.
Step 4: Structural Validation
The ultimate validation of a computational model is the experimental determination of the protein-ligand complex structure.
X-ray Crystallography:
X-ray crystallography can provide an atomic-level picture of how the ligand binds to the protein.[10][19][20]
X-ray Crystallography Protocol Outline:
-
Crystallization: The protein-ligand complex needs to be crystallized. This can be achieved by co-crystallization or by soaking the ligand into pre-formed protein crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
The resulting crystal structure can be directly compared with the predicted binding pose from molecular docking and MD simulations, providing a definitive assessment of the accuracy of the computational model.
Conclusion
The computational modeling of small molecule interactions is a powerful and indispensable tool in modern drug discovery. By employing a hierarchical approach that combines efficient screening methods like molecular docking with more rigorous techniques like molecular dynamics simulations and binding free energy calculations, researchers can generate valuable hypotheses about the biological activity of novel compounds. However, it is imperative to remember that computational predictions are not a substitute for experimental validation. A robust and reliable understanding of a compound's interactions can only be achieved through a synergistic approach that integrates computational modeling with experimental data from chemical synthesis, biological assays, biophysical measurements, and structural biology. This guide has provided a comprehensive framework for such an integrated workflow, using the hypothetical case of this compound to illustrate the key principles and methodologies.
References
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Aziz, D. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35025-35043. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-Butyl-4-(chloromethyl)-1,3-thiazole: An Operational Protocol for Laboratory Professionals
For the modern researcher, excellence in the laboratory is defined not only by the discoveries we make but also by the diligence with which we manage our chemical partners from acquisition to disposal. This guide provides a comprehensive, operational framework for the proper disposal of 2-Butyl-4-(chloromethyl)-1,3-thiazole, a heterocyclic compound whose utility in synthesis is matched by its hazardous properties. Our directive is to move beyond mere compliance, embedding principles of causality and safety into every step of the disposal workflow.
The procedural integrity of this guide is grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), as well as safety data from analogous chemical structures.[1][2][3][4] Due to the specific nature of this compound, we will extrapolate from closely related molecules, a standard and necessary practice in risk assessment for novel or less-common reagents.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before we can address disposal, we must fundamentally understand the risks inherent to this compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from close structural analogs, such as 2-chloro-5-(chloromethyl)-1,3-thiazole and 4-(chloromethyl)-2-methyl-1,3-thiazole, provide a reliable hazard profile.[5][6][7]
These compounds are consistently classified as:
-
Corrosive: Capable of causing severe skin burns and serious eye damage.[5][6] The chloromethyl group and the thiazole ring system contribute to its reactivity, particularly towards biological tissues.
-
Toxic: Harmful or toxic if swallowed or in contact with skin.[5] Systemic effects can occur following absorption.
-
Sensitizer: May cause an allergic skin reaction upon repeated contact.[5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[5] Improper release can lead to significant ecological damage.
This hazard profile dictates that this compound must be treated as regulated hazardous waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), it would be classified based on its characteristics of corrosivity and toxicity.[3][4][8]
| Hazard Classification | Primary Risk | Implication for Handling & Disposal |
| Skin Corrosion/Irritation | Causes severe burns | Mandates use of chemical-resistant gloves, lab coat, and full face protection. Waste must be in sealed, compatible containers. |
| Serious Eye Damage | Risk of blindness | Requires chemical splash goggles and/or face shield. |
| Acute Toxicity (Dermal/Oral) | Harmful or fatal if absorbed | Prohibits any direct contact; contaminated PPE must be disposed of as hazardous waste. |
| Skin Sensitization | Can induce allergic reactions | Minimizing exposure is critical; even small quantities require full PPE. |
| Aquatic Toxicity | Long-term environmental harm | Absolutely no disposal down the drain. All waste streams must be segregated for collection. |
The Core Disposal Directive: High-Temperature Incineration
The required method for the ultimate disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9][10][11]
Causality: Why incineration? Halogenated organic compounds are environmentally persistent and cannot be disposed of in landfills. The carbon-chlorine bond is strong, and the molecule is not readily biodegradable. High-temperature incineration (typically 800°C–1500°C) provides the energy necessary to break down the molecule completely.[9][12] A well-designed incinerator with a flue gas treatment system ensures that the chlorine is converted primarily to hydrogen chloride (HCl), which is then "scrubbed" from the exhaust gas, preventing the release of harmful substances.[12][13] Operating at lower temperatures is unacceptable as it can lead to the formation of highly toxic byproducts like dioxins and furans.[11][14]
Caption: Fig 1. Cradle-to-Grave Disposal Workflow
Step-by-Step Protocol for Waste Accumulation and Handling
This protocol ensures safety within the laboratory and compliance with transport regulations.
3.1. Required Materials
-
Designated hazardous waste container: High-density polyethylene (HDPE) or amber glass bottle with a screw cap.
-
Hazardous Waste Label.
-
Secondary containment bin (plastic or rubber).
-
Personal Protective Equipment (PPE):
-
Chemical splash goggles and face shield.
-
Chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier neoprene or butyl rubber is recommended for handling bulk waste).
-
Flame-resistant lab coat.
-
3.2. Waste Accumulation Procedure
-
Designate a Container: Select a clean, dry HDPE or glass container. Never use metal containers for halogenated waste.[15] Label it clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic, Environmental Hazard).
-
Segregate Waste Streams: This compound must be collected in a container designated for halogenated organic waste .[15][16] Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[6] Mixing waste streams can cause dangerous reactions and complicates the disposal process.
-
Transferring Waste: Conduct all transfers of waste into the container inside a certified chemical fume hood. Use a funnel to prevent spills on the container's exterior.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[15] Store the container in a designated satellite accumulation area within the lab, placed inside a secondary containment bin.
-
Disposal of Contaminated Solids: Any materials grossly contaminated with the compound (e.g., pipette tips, absorbent pads from minor drips, contaminated gloves) must be disposed of as solid hazardous waste. Double-bag these items in heavy-duty plastic bags, seal, and label them appropriately for pickup by your institution's Environmental Health and Safety (EHS) office.[1]
Emergency Protocol: Spill Management
A quick and correct response to a spill is critical to ensuring personnel safety. The response depends on the spill's size and location.
4.1. For Minor Spills (<100 mL inside a Chemical Fume Hood)
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don Appropriate PPE: Put on your full PPE, including double-gloving with chemical-resistant gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, clay-based cat litter, or commercial spill pads.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue: Carefully scoop the absorbed material using spark-proof tools into a heavy-duty plastic bag or a designated solid waste container.[2][17]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.[2]
-
Package and Label: Seal the bag/container, label it as "Spill Debris containing this compound," and arrange for disposal through your EHS office.
4.2. For Major Spills (>100 mL or any spill outside a fume hood)
-
EVACUATE: Immediately alert all personnel to evacuate the laboratory.
-
ISOLATE: If safe to do so, close doors to the affected area to contain vapors.
-
REPORT: Call your institution's emergency number and report a major chemical spill. Provide the chemical name, location, and estimated quantity.
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL. Wait for the trained emergency response team. They have the specialized equipment and respiratory protection required to handle large, hazardous releases safely.[2][18]
Caption: Fig 2. Spill Response Decision Tree
By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility to protect the environment. This protocol should be integrated into your laboratory's Chemical Hygiene Plan and reviewed regularly.
References
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Chemical Spill Response Procedures. University of Louisville Department of Environmental Health & Safety. [Link]
-
Chemical Spill Clean-Up. University of Delaware Environmental Health & Safety. [Link]
- Process for the incineration of chlorinated organic materials.
-
8 Steps to Handling a Lab Chemical Spill. American Pharmaceutical Review. [Link]
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Spill Clean up Procedure. University of British Columbia Safety & Risk Services. [Link]
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Process for Disposal of Chlorinated Organic Residues. Journal of the Air Pollution Control Association. [Link]
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On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. ResearchGate. [Link]
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Incineration Processes and Environmental Releases. National Center for Biotechnology Information (NCBI). [Link]
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Waste incinerators. Stockholm Convention Toolkit. [Link]
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Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Federal Register. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
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2-Chloro-4-(chloromethyl)thiazole Safety Data Sheets(SDS). LookChem. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
